3,4,5,6-Tetrachlorophthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrachloroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUUYZVKCMCHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061791 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-13-7 | |
| Record name | Tetrachlorophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrachlorophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorophthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrachlorophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6-TETRACHLOROPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8JA407327 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4,5,6-Tetrachlorophthalimide: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4,5,6-tetrachlorophthalimide, a halogenated aromatic imide with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its applications in drug development, particularly as a scaffold for α-glucosidase inhibitors and anticancer agents.
Core Compound Identification and Properties
This compound, also known as 4,5,6,7-tetrachloroisoindole-1,3-dione, is a stable, crystalline solid. Its core structure consists of a phthalimide moiety with four chlorine atoms attached to the benzene ring.
CAS Number: 1571-13-7[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₈HCl₄NO₂ | [1] |
| Molecular Weight | 284.91 g/mol | [1] |
| Appearance | White to light yellow powder/crystals | |
| Melting Point | >300 °C (literature) | [1] |
| Solubility | Soluble in DMF (25 mg/mL, clear, light yellow) | [1] |
| InChI Key | LPUUYZVKCMCHLO-UHFFFAOYSA-N | [1] |
Safety and Handling
This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.[1]
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is of significant interest for accessing novel bioactive molecules. Below are detailed experimental protocols for the synthesis of the parent compound and a representative N-substituted derivative.
Synthesis of this compound from Tetrachlorophthalic Anhydride
A common and efficient method for the synthesis of this compound involves the reaction of tetrachlorophthalic anhydride with a nitrogen source, such as urea or ammonia. The following is a generalized experimental protocol based on established chemical principles for the synthesis of phthalimides.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine tetrachlorophthalic anhydride and urea in a 1:1.5 molar ratio. The use of a slight excess of urea helps to ensure the complete conversion of the anhydride.
-
Solventless Reaction: The reaction can be effectively carried out without a solvent by heating the mixture. Gently heat the flask using a heating mantle or oil bath to a temperature of 140-160 °C. The solids will melt and react, often with the evolution of gas.
-
Reaction Monitoring: Continue heating for 1-2 hours or until the reaction mixture solidifies, indicating the formation of the imide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the solid mass is triturated with water to remove any unreacted urea and other water-soluble byproducts. The crude product is then collected by vacuum filtration and washed with cold water.
-
Recrystallization: For further purification, the crude this compound can be recrystallized from a suitable solvent such as glacial acetic acid or ethanol to yield the pure product as crystalline needles.
Synthesis of N-Substituted-3,4,5,6-Tetrachlorophthalimides
The synthesis of N-substituted derivatives is crucial for tuning the biological activity of the tetrachlorophthalimide scaffold. A general method involves the reaction of tetrachlorophthalic anhydride with a primary amine.
Experimental Protocol (for N-benzyl-3,4,5,6-tetrachlorophthalimide):
-
Reactant Combination: In a suitable solvent such as dimethylformamide (DMF), dissolve tetrachlorophthalic anhydride (1 equivalent). To this solution, add benzylamine (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 85 °C and stir for 4-6 hours. The reaction progress can be monitored by TLC.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3,4,5,6-tetrachlorophthalimide.
Applications in Drug Development
The rigid, hydrophobic, and electron-deficient nature of the this compound scaffold makes it an attractive pharmacophore in drug design. Its derivatives have shown significant promise as α-glucosidase inhibitors and anticancer agents.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Derivatives of this compound have been identified as potent α-glucosidase inhibitors.
Structure-activity relationship (SAR) studies have revealed that the tetrachlorophthalimide moiety is a crucial scaffold for this inhibitory activity.[2] The potency and mechanism of inhibition can be modulated by the nature of the substituent at the imide nitrogen. For instance, N-phenyl-4,5,6,7-tetrachlorophthalimide acts as a non-competitive inhibitor, while N-(4-phenylbutyl)-4,5,6,7-tetrachlorophthalimide exhibits competitive inhibition.[3] This suggests that the N-substituent plays a key role in the interaction with the enzyme's active or allosteric sites.
Figure 2: Conceptual diagram of α-glucosidase inhibition by N-substituted this compound derivatives.
Anticancer Activity and Apoptosis Induction
Various derivatives of phthalimides, including those with a tetrachlorinated ring, have demonstrated significant cytotoxic and pro-apoptotic activities in cancer cell lines.[4][5] These compounds can induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.
The mechanism of action often involves the modulation of key proteins in the apoptotic cascade. Studies on related phthalimide derivatives have shown that they can lead to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Figure 3: Proposed signaling pathway for apoptosis induction in cancer cells by tetrachlorophthalimide derivatives.
While direct studies on the effect of this compound on the PI3K/Akt/mTOR pathway are emerging, this pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[6][7][8][9] The ability of phthalimide derivatives to induce apoptosis suggests a potential interplay with this key signaling cascade, making it a promising area for future research.
Conclusion
This compound is a versatile chemical entity with a well-defined set of properties and accessible synthetic routes. Its rigid and tunable structure has established it as a valuable scaffold in the design of bioactive molecules. The demonstrated efficacy of its derivatives as α-glucosidase inhibitors and inducers of apoptosis highlights its significant potential for the development of novel therapeutics for diabetes and cancer. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will undoubtedly pave the way for new and improved drug candidates.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel alpha-glucosidase inhibitors with a tetrachlorophthalimide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 4,5,6,7-Tetrachloroisoindole-1,3-dione
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 4,5,6,7-Tetrachloroisoindole-1,3-dione. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed characteristics of this halogenated aromatic imide.
Compound Identification and Physicochemical Properties
4,5,6,7-Tetrachloroisoindole-1,3-dione, also known as 3,4,5,6-tetrachlorophthalimide, is a chlorinated derivative of phthalimide. Its core structure consists of a benzene ring fused to a five-membered heterocyclic ring containing an imide functional group, with chlorine atoms substituting all four positions of the benzene ring.
| Property | Value | Source |
| IUPAC Name | 4,5,6,7-tetrachloroisoindole-1,3-dione | PubChem |
| Synonyms | This compound, Tetrachlorophthalimide | PubChem |
| CAS Number | 1571-13-7 | PubChem |
| Molecular Formula | C₈HCl₄NO₂ | PubChem |
| Molecular Weight | 284.91 g/mol | PubChem |
| Appearance | White to off-white powder | Inferred from supplier data |
| Melting Point | >300 °C | Sigma-Aldrich |
| Solubility | Soluble in DMF | Sigma-Aldrich |
Molecular Structure
The molecular structure of 4,5,6,7-Tetrachloroisoindole-1,3-dione is characterized by a planar isoindole ring system. This planarity is a common feature of phthalimide and its derivatives, as confirmed by X-ray crystallographic studies of closely related N-substituted compounds.
Crystallographic Data (Inferred from Derivatives)
| Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2-(2,2,2-trifluoroethyl) | Triclinic | P-1 | 4.943 | 10.759 | 12.130 | 101.37 | 101.18 | 92.70 | [1] |
| 2-(4-fluorophenyl) | Orthorhombic | Fdd2 | 7.940 | 5.674 | 29.461 | 90 | 90 | 90 | [2] |
These studies indicate a high degree of planarity in the tetrachlorinated phthalimide core, which is crucial for its chemical and physical properties.
Synthesis
The synthesis of 4,5,6,7-Tetrachloroisoindole-1,3-dione typically proceeds through the reaction of 4,5,6,7-tetrachlorophthalic anhydride with a nitrogen source. Common methods for the synthesis of phthalimides involve the use of ammonia or urea.
Experimental Protocol (General)
A general procedure for the synthesis of phthalimides from phthalic anhydrides is as follows:
-
Reaction Setup: A mixture of 4,5,6,7-tetrachlorophthalic anhydride and a slight molar excess of urea is prepared.
-
Solvent/Catalyst: A high-boiling point solvent such as N,N-dimethylformamide (DMF) can be used to facilitate the reaction, often in catalytic amounts, especially in microwave-assisted synthesis.
-
Heating: The mixture is heated to a temperature typically ranging from 130-180 °C. The reaction can also be carried out under microwave irradiation for a significantly shorter reaction time.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of water.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of 4,5,6,7-Tetrachloroisoindole-1,3-dione.
Mass Spectrometry
The mass spectrum of the compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 285 | 100% | [M+H]⁺ (most abundant isotope) |
| 283 | ~75% | [M+H]⁺ (isotope peak) |
| 241 | ~30% | [M-CO₂]⁺ |
Data inferred from PubChem.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium, Broad | N-H stretch |
| ~1760 | Strong | C=O stretch (asymmetric) |
| ~1710 | Strong | C=O stretch (symmetric) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~750 | Strong | C-Cl stretch |
Data inferred from ChemicalBook and typical values for phthalimides.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms.
¹H NMR:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-9.0 | Broad Singlet | 1H | N-H |
Predicted chemical shift based on typical values for imide protons.
¹³C NMR:
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O |
| ~135 | C-Cl |
| ~125 | C (quaternary, attached to imide) |
Data inferred from PubChem.
Conclusion
4,5,6,7-Tetrachloroisoindole-1,3-dione is a well-defined chemical entity with a planar, rigid molecular structure. Its synthesis is straightforward from commercially available starting materials. The spectroscopic data (MS, IR, and NMR) are consistent with the proposed structure. While crystallographic data for the parent compound is not publicly available, analysis of its derivatives confirms the planarity of the core isoindole ring system. This in-depth guide provides a solid foundation for researchers and scientists working with this compound in various applications.
References
- 1. 4,5,6,7-Tetrachloro-N-(2-fluorophenyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrachlorophthalimide(1571-13-7) IR2 spectrum [chemicalbook.com]
Navigating the Safe Handling of 3,4,5,6-Tetrachlorophthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety data for the handling of 3,4,5,6-Tetrachlorophthalimide. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for safe laboratory practices and a deeper understanding of the compound's toxicological profile.
Chemical and Physical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. Key quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₈HCl₄NO₂ | [1] |
| Molecular Weight | 284.91 g/mol | [2] |
| CAS Number | 1571-13-7 | [2] |
| Appearance | White to Light yellow powder to crystal | |
| Melting Point | >300 °C | [3] |
| Solubility | Soluble in DMF (25 mg/mL) | [3] |
| InChI Key | LPUUYZVKCMCHLO-UHFFFAOYSA-N | [2] |
Toxicological Data and Hazard Identification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements and classifications, underscoring the necessity for caution and appropriate protective measures during handling.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation |
Data sourced from multiple reports to the ECHA C&L Inventory.[1]
-
Repeated Dose 28-day Oral Toxicity Study [4]
-
Bacterial Reverse Mutation Test (Ames Test) [4]
-
In Vitro Mammalian Chromosome Aberration Test [4]
The existence of these studies suggests a more comprehensive toxicological profile has been established. Researchers are advised to consult the JECDB for more detailed information, though the original reports are in Japanese.
Experimental Protocols for Hazard Evaluation
To provide context for the toxicological classifications, this section outlines the general methodologies for key experiments used to assess the safety of chemical compounds like this compound. These protocols are based on internationally recognized OECD guidelines.
Dermal Irritation/Corrosion Testing (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Test System: Healthy young adult albino rabbits.
-
Procedure:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
0.5 g of the test substance (moistened with a small amount of an appropriate vehicle if solid) is applied to a small area (approx. 6 cm²) of the clipped skin.
-
The treated area is covered with a gauze patch and non-irritating tape.
-
The exposure period is typically 4 hours.
-
After exposure, the residual test substance is removed.
-
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the degree of irritation is classified based on these scores.
Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)
This test assesses the potential of a substance to cause serious eye damage or irritation.
-
Test System: Healthy young adult albino rabbits.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyelids are held together for about one second after instillation.
-
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and other effects. The severity of the reactions is scored to classify the irritancy potential.
In Vitro Cytotoxicity Testing
In vitro methods are increasingly used to assess the potential toxicity of a substance at the cellular level.
-
Test System: Cultured mammalian cells (e.g., murine fibroblasts, human keratinocytes).
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere and grow.
-
The cells are then exposed to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).
-
A control group of cells is treated with the vehicle alone.
-
-
Endpoint Measurement: Cell viability is assessed using various assays, such as the MTT or neutral red uptake assays. These assays measure metabolic activity or the ability of viable cells to take up a specific dye. The concentration of the substance that causes a 50% reduction in cell viability (IC50) is determined.
Biological Activity and Experimental Protocol: α-Glucosidase Inhibition
Recent research has identified 4,5,6,7-tetrachlorophthalimide and its derivatives as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[5] This inhibitory activity suggests potential applications in the management of type 2 diabetes.
Experimental Protocol for α-Glucosidase Inhibition Assay
This protocol outlines a common method for determining the α-glucosidase inhibitory activity of a compound.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
Acarbose as a positive control
-
-
Procedure:
-
In a 96-well microplate, add the α-glucosidase solution to each well.
-
Add different concentrations of the test compound to the respective wells. A control well should contain the solvent only.
-
Incubate the plate at 37°C for a predefined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for another predefined period (e.g., 20 minutes).
-
Stop the reaction by adding Na₂CO₃ solution.
-
-
Data Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Safe handling workflow for this compound.
Mechanism of α-Glucosidase Inhibition
This diagram illustrates the inhibitory effect of this compound on the breakdown of complex carbohydrates.
Caption: Inhibition of carbohydrate digestion by this compound.
Recommended Safety Precautions and Handling
Based on the available data, the following safety precautions are mandatory when handling this compound:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Skin Protection: A laboratory coat and chemically resistant gloves (e.g., nitrile) must be worn.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with appropriate cartridges should be used.
-
-
Hygiene Practices: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spill Response: In case of a spill, evacuate the area and prevent the spread of dust. Clean up the spill using appropriate absorbent materials and dispose of the waste in a sealed, labeled container.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
This guide is intended to provide a comprehensive overview of the health and safety data for this compound. It is imperative that all users of this compound supplement this information with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.
References
- 1. This compound | C8HCl4NO2 | CID 74077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 1571-13-7 [sigmaaldrich.com]
- 3. This compound 97 1571-13-7 [sigmaaldrich.com]
- 4. Contents - Japan Existing Chemical Database (JECDB) - National Institute of Health Sciences [dra4.nihs.go.jp]
- 5. Alpha-glucosidase inhibitors with a 4,5,6,7-tetrachlorophthalimide skeleton pendanted with a cycloalkyl or dicarba-closo-dodecaborane group - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Tetrachlorinated Phthalimide Derivatives: A Technical Guide
This technical guide provides a comprehensive overview of the biological activities of tetrachlorinated phthalimide derivatives, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Glycosidase Inhibition and Anticancer Properties
Tetrachlorinated phthalimide analogues, particularly those bearing a boron-pinacolate ester group, have been synthesized and evaluated for their ability to modulate glycosidases and their potential as anticancer agents.[1] The 2,3,4,5-tetrachlorophthalimide scaffold is considered essential for potent glycosidase inhibition activity.[1]
Quantitative Data on Glycosidase Inhibition
The inhibitory activities of borylated 2,3,4,5-tetrachlorobenzamide analogues, derived from tetrachlorinated phthalimides, against a panel of glycosidases are summarized below.
| Compound | Target Enzyme | Inhibition (%) at ~400 µM | IC50 (µM) |
| ortho 5 | Bovine liver β-galactosidase | - | 74.7 |
| meta 5 | Rat intestinal maltase α-glucosidase | - | 870 |
| para 8 | Bovine liver β-glucosidase | - | >1000 |
| ortho 5 | Rat intestinal maltase α-glucosidase | 78 | - |
| meta 5 | Bovine liver β-galactosidase | 65 | - |
| para 8 | Bovine liver β-galactosidase | 55 | - |
Data sourced from borylated 2,3,4,5-tetrachlorobenzamides which are derivatives/side products from the synthesis of borylated tetrachlorophthalimides.[1]
Experimental Protocols
-
Enzyme and Substrate Preparation: A panel of 18 glycosidases is utilized. Substrates for each enzyme are prepared in an appropriate buffer (e.g., phosphate, citrate, or acetate buffer) at a specific pH.
-
Assay Procedure:
-
The assay is performed in 96-well microplates.
-
To each well, add 20 µL of the test compound solution (dissolved in DMSO and diluted with buffer).
-
Add 20 µL of the respective glycosidase enzyme solution.
-
The mixture is pre-incubated at 37 °C for 15 minutes.
-
The reaction is initiated by adding 20 µL of the corresponding substrate solution.
-
The plate is incubated at 37 °C for a specified time (e.g., 20-30 minutes).
-
The reaction is terminated by adding 60 µL of a stop solution (e.g., 0.4 M Na2CO3).
-
-
Data Analysis:
-
The absorbance of the product (e.g., p-nitrophenol) is measured using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing buffer and DMSO instead of the compound).
-
IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compounds.
-
Signaling Pathway and Experimental Workflow
The inhibition of glycosidases by these compounds may involve the interaction of the boron atom with the enzyme's active site. A subset of three animal glycosidases (rat intestinal maltase α-glucosidase, bovine liver β-glucosidase, and β-galactosidase) was consistently inhibited, suggesting a potential common binding mechanism.[1]
References
N-Substituted Tetrachlorophthalimides: A Comprehensive Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted tetrachlorophthalimides represent a promising class of compounds with a diverse range of potential therapeutic applications. This technical guide provides an in-depth overview of their synthesis, biological activities, and mechanisms of action, with a focus on their potential as glycosidase inhibitors for the management of diabetes and viral infections, as well as their emerging role in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical processes to facilitate further research and development in this area.
Introduction
The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects. The introduction of a tetrachlorinated benzene ring to this scaffold, to form the tetrachlorophthalimide core, has been shown to be crucial for potent biological activity, particularly in the inhibition of glycosidase enzymes.[1] By modifying the N-substituent of the tetrachlorophthalimide molecule, researchers can fine-tune the compound's pharmacological properties, leading to the development of derivatives with enhanced potency and selectivity. This guide will explore the therapeutic landscape of these compounds, providing the necessary technical details for their synthesis, evaluation, and mechanistic understanding.
Therapeutic Applications
The primary therapeutic applications of N-substituted tetrachlorophthalimides investigated to date fall into two main categories: glycosidase inhibition and anticancer activity.
Glycosidase Inhibition: A Target for Diabetes and Viral Infections
α-Glucosidase is a key enzyme in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides.[2] Inhibition of this enzyme can delay carbohydrate absorption and consequently lower postprandial blood glucose levels, making it a validated therapeutic target for the management of type 2 diabetes.[2]
Furthermore, many viruses rely on host cell glycosidases for the proper folding and maturation of their envelope glycoproteins.[1] By inhibiting these enzymes, N-substituted tetrachlorophthalimides can interfere with the viral life cycle, offering a broad-spectrum antiviral strategy.[2]
Anticancer Properties
Several studies have highlighted the potential of tetrachlorophthalimide derivatives as anticancer agents.[1] While the precise mechanisms are still under investigation, evidence suggests that these compounds can induce apoptosis (programmed cell death) in cancer cells.[3][4] Some derivatives have also been explored for their potential in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[1]
Quantitative Biological Data
The following table summarizes the reported α-glucosidase inhibitory activities for a selection of N-substituted tetrachlorophthalimides. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | N-Substituent | Target Enzyme | IC50 (µM) | Reference |
| TCP-1 | Phenyl | Saccharomyces cerevisiae α-glucosidase | 16 | [5] |
| TCP-2 | 2,4-dinitrophenyl | Saccharomyces cerevisiae α-glucosidase | 158 | [5] |
| TCP-3 | 4-phenylbutyl | Saccharomyces cerevisiae α-glucosidase | Potent (exact value not specified) | [2] |
| TCP-4 | Phenyl (with ortho, meta, or para non-polar groups) | Saccharomyces cerevisiae α-glucosidase | As low as 13 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of N-substituted tetrachlorophthalimides.
Synthesis of N-Substituted Tetrachlorophthalimides
A general and efficient method for the synthesis of N-substituted tetrachlorophthalimides involves the reaction of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide with a C-nucleophile in the presence of a catalyst.[2]
Materials:
-
N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide
-
Trichloroacetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry Dichloromethane (CH2Cl2)
-
C-nucleophile (e.g., substituted benzene, alkene, or active methylene compound)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., toluene, ethyl acetate, triethylamine)
Procedure:
-
Preparation of Trichloroacetimidate Intermediate:
-
To a stirred solution of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide (5 mmol) in dry dichloromethane (30 mL), add trichloroacetonitrile (10 mmol).
-
Add DBU (71 µL) at room temperature and stir the mixture for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting trichloroacetimidate intermediate by column chromatography on silica gel using a mixture of toluene/ethyl acetate with 5% triethylamine as the eluent.[2]
-
-
C-C Bond Formation:
-
In a nitrogen atmosphere, dissolve the purified trichloroacetimidate (1.4 mmol) and the desired C-nucleophile (1.4 mmol) in dry dichloromethane (40 mL).
-
Add a catalytic amount of TMSOTf (0.06 mmol) at room temperature and stir the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the N-substituted tetrachlorophthalimide product by column chromatography.[2]
-
α-Glucosidase Inhibition Assay
The inhibitory activity of N-substituted tetrachlorophthalimides against α-glucosidase is commonly determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (N-substituted tetrachlorophthalimides)
-
Acarbose (positive control)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve the test compounds and acarbose in DMSO to prepare stock solutions.
-
Prepare serial dilutions of the stock solutions in potassium phosphate buffer to achieve the desired final concentrations.
-
Prepare the α-glucosidase enzyme solution in potassium phosphate buffer.
-
Prepare the pNPG substrate solution in potassium phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of the test compound solution (or buffer for the control and blank).
-
Add 50 µL of the α-glucosidase solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Visualizing the Processes: Synthesis, Bioassay, and Signaling Pathways
To better understand the experimental and biological contexts, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for N-substituted tetrachlorophthalimides.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Caption: Proposed intrinsic apoptosis pathway induced by phthalimide derivatives.
Conclusion and Future Directions
N-substituted tetrachlorophthalimides have demonstrated significant potential as therapeutic agents, particularly as inhibitors of α-glucosidase for the treatment of diabetes and viral infections. The synthetic routes are well-established, and the primary biological assays are robust and suitable for high-throughput screening. The emerging anticancer activity, likely mediated through the induction of apoptosis, opens up new avenues for research and development.
Future work should focus on elucidating the specific signaling pathways involved in the anticancer and antiviral effects of these compounds. A deeper understanding of their mechanism of action will enable the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further in vivo studies are also warranted to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of N-substituted tetrachlorophthalimides holds great promise for the discovery of novel therapeutics for a range of diseases.
References
- 1. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Tetrachlorophthalimide-Based Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrachlorophthalimide scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a diverse range of potent enzyme inhibitors. This technical guide provides an in-depth exploration of the mechanisms of action through which these compounds exert their inhibitory effects on various key enzyme classes. The information presented herein is intended to support researchers, scientists, and drug development professionals in the design and optimization of novel therapeutics based on this versatile chemical entity.
Overview of Targeted Enzyme Classes
Tetrachlorophthalimide-based inhibitors have demonstrated significant activity against several critical enzyme families, each implicated in a variety of pathological conditions. The primary targets identified to date include:
-
Glycosidases (e.g., α-glucosidase): Involved in carbohydrate metabolism, making them key targets for anti-diabetic therapies.
-
Carbonic Anhydrases: Metalloenzymes crucial for pH regulation, CO2 transport, and other physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.
-
Serine Proteases: A large family of enzymes involved in processes ranging from digestion to blood clotting and cellular signaling. Their dysregulation is linked to numerous diseases.
-
Topoisomerase II: An essential enzyme in DNA replication and chromosome segregation, making it a validated target for anticancer agents.
-
Cytochrome P450 (CYP) Monooxygenases: A superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including drugs. Their inhibition is a key consideration in drug-drug interactions.
Molecular Mechanisms of Action
The inhibitory mechanisms of tetrachlorophthalimide derivatives are diverse and dependent on the specific enzyme target. The core tetrachlorophthalimide moiety often serves as a crucial pharmacophore, with substitutions on the phthalimide nitrogen playing a key role in determining potency and selectivity.
Glycosidase Inhibition: A Tale of Two Modes
Tetrachlorophthalimide-based compounds have been shown to inhibit α-glucosidase through both competitive and non-competitive mechanisms, largely dictated by the nature of the substituent on the imide nitrogen.[1]
-
Competitive Inhibition: Derivatives with certain N-substituents can directly compete with the natural substrate for binding to the enzyme's active site. The hydrophobic nature of the tetrachlorophthalimide ring and the specific interactions of the N-substituent are critical for this mode of inhibition.
-
Non-competitive Inhibition: In other cases, these inhibitors bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without directly blocking substrate binding.[1]
The hydrophobicity of the N-substituent appears to be a critical determinant of inhibitory potency against α-glucosidases.
Carbonic Anhydrase Inhibition: Targeting the Catalytic Zinc Ion
The mechanism of carbonic anhydrase inhibition by tetrachlorophthalimide derivatives, particularly those bearing a sulfonamide group, involves direct interaction with the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[2][3] The sulfonamide moiety coordinates with the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.[4] The tetrachlorophthalimide portion of the molecule can further enhance binding affinity through interactions with hydrophobic and hydrophilic residues within the active site cavity.[5]
Serine Protease Inhibition: A Suicide Mission
Certain N-(sulfonyloxy)phthalimides act as mechanism-based or "suicide" inhibitors of serine proteases.[6] This irreversible inhibition mechanism involves a series of steps initiated by the enzyme's own catalytic machinery.
Proposed Suicide Inhibition Mechanism:
-
The inhibitor, mimicking a substrate, binds to the active site of the serine protease.
-
The active site serine residue attacks the carbonyl group of the phthalimide ring, leading to the opening of the ring and the formation of an acyl-enzyme intermediate.
-
This enzymatic transformation unmasks a reactive functional group on the inhibitor.
-
The newly formed reactive species then covalently modifies a critical residue within the active site, leading to the irreversible inactivation of the enzyme.[7][8]
Topoisomerase II Inhibition: Disrupting DNA Topology
Tetrachlorophthalimide-based compounds can interfere with the catalytic cycle of topoisomerase II, an enzyme that manages DNA tangles by creating transient double-strand breaks. Inhibition of topoisomerase II can lead to the accumulation of DNA damage and ultimately trigger apoptosis in rapidly dividing cells, a mechanism central to many anticancer therapies. The cellular response to topoisomerase II inhibition often involves the activation of the DNA damage checkpoint in the G2 phase of the cell cycle.[9][10][11][12][13]
Cytochrome P450 Inhibition: Implications for Drug Metabolism
Phthalimide derivatives have been shown to inhibit cytochrome P450 enzymes, particularly isoforms like CYP2C9 and CYP2C19.[14] This inhibition can be a significant factor in drug-drug interactions, as it can alter the metabolism and clearance of co-administered drugs. The mechanism often involves competitive binding to the active site of the enzyme. Understanding these interactions is crucial in the early stages of drug discovery to predict and mitigate potential adverse effects.
Quantitative Data on Inhibitory Potency
The inhibitory potency of tetrachlorophthalimide-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize representative quantitative data for different enzyme classes.
Table 1: α-Glucosidase Inhibition
| Compound | N-Substituent | Inhibition Type | IC50 (µM) | Reference |
| N-phenyl-4,5,6,7-tetrachlorophthalimide (CPOP) | Phenyl | Non-competitive | Potent (more than 1-deoxynojirimycin) | [1] |
| N-(4-phenylbutyl)-4,5,6,7-tetrachlorophthalimide (CP4P) | 4-Phenylbutyl | Competitive | Potent (more than 1-deoxynojirimycin) | [1] |
| N-(2,4-dinitrophenyl)phthalimide derivatives | 2,4-dinitrophenyl | - | 51 - 158 | [15] |
| Phthalimide-benzamide-1,2,3-triazole hybrids | Various | - | 40 | [15] |
Table 2: Carbonic Anhydrase Inhibition (Human Isoforms)
| Compound Series | Isoform | Ki Range (nM) | Reference |
| 4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives | hCA I | 159 - 444 | [2] |
| hCA II | 2.4 - 4515 | [2] | |
| hCA VII | 1.3 - 469 | [2] | |
| 4-(4-sulfo-1,8-napthalic-1,3-dioxopyridine) potassium benzene sulphonamide | hCA I | 49 | [16] |
| 3-chloro-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl) benzene sulphonamide | hCA I | 159 | [16] |
| Sulphonamides incorporating phthalimido moieties | hCA II | 2.4 - 4515 | [16] |
| hCA IX | 9.7 - 7766 | [16] | |
| hCA XII | 14 - 316 | [16] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of enzyme inhibitors. The following sections outline key methodologies for assessing the inhibitory activity of tetrachlorophthalimide-based compounds.
α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase activity by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and positive control at various concentrations.
-
In a 96-well plate, add the enzyme solution to wells containing the buffer and either the test compound, positive control, or solvent (for the enzyme activity control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
Carbonic Anhydrase Inhibition Assay (Wilbur-Anderson Method)
This electrometric assay determines the inhibitory effect on carbonic anhydrase by measuring the time it takes for a CO2-saturated solution to lower the pH of a buffer.
Materials:
-
Purified carbonic anhydrase
-
Tris-HCl buffer (pH 8.3)
-
CO2-saturated water
-
Test compounds
-
pH meter and electrode
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Cool all reagents and the reaction vessel in an ice bath to 0-4°C.
-
To the reaction vessel containing the chilled buffer, add the test compound at the desired concentration.
-
Add a known amount of the enzyme solution to the vessel.
-
Initiate the reaction by adding the CO2-saturated water.
-
Immediately start timing and record the time required for the pH to drop from 8.3 to 6.3.
-
Perform a blank measurement without the enzyme to determine the uncatalyzed reaction time.
-
Calculate the enzyme activity and the percentage of inhibition.
Topoisomerase II Decatenation Assay
This assay assesses the ability of an inhibitor to prevent topoisomerase II from decatenating (unlinking) kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
ATP
-
Assay buffer
-
Test compounds
-
Loading dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the assay buffer, ATP, and kDNA.
-
Add the test compound at various concentrations to the reaction tubes.
-
Add the topoisomerase II enzyme to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding a stop solution/loading dye.
-
Separate the reaction products by agarose gel electrophoresis.
-
Stain the gel to visualize the DNA. Decatenated DNA will migrate as distinct bands, while catenated kDNA remains at the origin.
-
Analyze the gel to determine the concentration at which the test compound inhibits decatenation.
Cytochrome P450 Inhibition Assay (High-Throughput Screening)
This assay evaluates the inhibitory potential of compounds against various CYP450 isoforms using specific fluorescent or mass spectrometry-based probes.
Materials:
-
Human liver microsomes or recombinant CYP450 enzymes
-
NADPH regenerating system
-
CYP450 isoform-specific probe substrates
-
Test compounds
-
Positive control inhibitors
-
96- or 384-well plates
-
Fluorimeter or LC-MS/MS system
Procedure:
-
In a multi-well plate, pre-incubate the microsomes or recombinant enzymes with the test compound or control inhibitor.
-
Initiate the reaction by adding the NADPH regenerating system and the specific probe substrate.
-
Incubate the plate under controlled conditions.
-
Stop the reaction (e.g., by adding a quenching solvent).
-
Analyze the formation of the metabolite using either fluorescence detection or LC-MS/MS.
-
Determine the percentage of inhibition and calculate IC50 values.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language to depict key signaling pathways and experimental workflows related to tetrachlorophthalimide-based enzyme inhibitors.
Signaling Pathways
Caption: Signaling pathway of Topoisomerase II inhibition.
Experimental Workflows
Caption: Workflow for the α-glucosidase inhibition assay.
Caption: General mechanism of suicide inhibition by serine proteases.
Conclusion
Tetrachlorophthalimide-based compounds represent a promising class of enzyme inhibitors with diverse mechanisms of action against a range of therapeutically relevant targets. A thorough understanding of their molecular interactions, as detailed in this guide, is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel drugs based on this versatile scaffold.
References
- 1. Novel alpha-glucosidase inhibitors with a tetrachlorophthalimide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: Synthesis and inhibition of the cytosolic mammalian carbonic anhydrase isoforms I, II and VII with benzene sulfonamides incorporating 4,5,6,7-tetrachlorophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of conditional depletion of topoisomerase II on cell cycle progression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug interactions and the cytochrome P450 system. The role of cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
InChI key and SMILES string for 3,4,5,6-Tetrachlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4,5,6-Tetrachlorophthalimide, a halogenated aromatic imide. The document details its chemical identifiers, physical properties, and its significant role as a synthetic precursor for compounds with potential therapeutic applications. While direct biological signaling pathways for this compound are not documented in current scientific literature, this guide will focus on its application in the synthesis of biologically active derivatives, particularly as potent α-glucosidase inhibitors.
Chemical Identity and Properties
This compound is a chlorinated phthalimide derivative. Its core structure is a bicyclic aromatic compound containing an isoindole-1,3-dione moiety fully chlorinated on the benzene ring.
| Property | Value | Source |
| IUPAC Name | 4,5,6,7-tetrachloroisoindole-1,3-dione | |
| InChI Key | LPUUYZVKCMCHLO-UHFFFAOYSA-N | |
| SMILES String | Clc1c(Cl)c(Cl)c2C(=O)NC(=O)c2c1Cl | |
| Molecular Formula | C₈HCl₄NO₂ | |
| Molecular Weight | 284.91 g/mol | |
| Melting Point | >300 °C | |
| Solubility | Soluble in DMF (25 mg/mL) |
Synthetic Applications and Biological Significance of Derivatives
This compound serves as a crucial building block in organic synthesis, primarily for the creation of N-substituted derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, the tetrachlorophthalimide scaffold is considered essential for the potent α-glucosidase inhibitory activity observed in many of its derivatives.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. N-substituted 3,4,5,6-tetrachlorophthalimides have been identified as potent inhibitors of this enzyme.[1] The hydrophobic nature of the N-substituent plays a crucial role in the inhibitory potency.[1] For instance, derivatives like N-Phenyl-3,4,5,6-tetrachlorophthalimide and N-(4-phenylbutyl)-3,4,5,6-tetrachloro-phthalimide have demonstrated very potent α-glucosidase inhibitory activity.[1]
While the parent compound, this compound, is the foundational structure, its primary biological relevance lies in the activity of its derivatives. Currently, there is a lack of published research detailing specific signaling pathways directly modulated by this compound itself. The biological effects observed are attributed to the modified structures of its N-substituted analogs.
Experimental Protocols: Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides
The following is a general experimental protocol for the synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides via a trichloroacetimidate intermediate, which can then be reacted with various C-nucleophiles.[1]
Step 1: Synthesis of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide (2)
This starting material is prepared from this compound.
Step 2: Synthesis of 3,4,5,6-tetrachloro-O-phthalimido-methyl trichloroacetimidate (3)
-
A solution of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide (2) (5 mmol) in dry dichloromethane (30 mL) is prepared in a stirred reaction vessel.
-
Trichloroacetonitrile (10 mmol) is added to the solution.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (71 µL) is added at room temperature, and the reaction is allowed to proceed for 2 hours.
-
The solvent is removed under reduced pressure.
-
The resulting product is purified by column chromatography.
Step 3: Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides (e.g., 5a-d)
-
A solution of the trichloroacetimidate intermediate (3) (1.4 mmol) and a C-nucleophile (e.g., a substituted benzene derivative) (1.4 mmol) is prepared in dry dichloromethane (40 mL) under a nitrogen atmosphere.
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.06 mmol) is added at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with solid sodium bicarbonate.
-
The mixture is filtered, and the solvent is removed in vacuo.
-
The final N-substituted product is purified by flash chromatography.
Workflow and Logical Relationships
The synthesis of biologically active N-substituted this compound derivatives follows a structured workflow, starting from the parent compound. This process is essential for exploring the structure-activity relationships of these potential therapeutic agents.
Caption: Synthetic workflow for N-substituted 3,4,5,6-tetrachlorophthalimides.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the synthesis of novel compounds with significant biological activities, most notably as α-glucosidase inhibitors. While the direct interaction of this compound with cellular signaling pathways remains uncharacterized, the exploration of its derivatives continues to be a promising avenue for the development of new therapeutic agents. Further research is warranted to elucidate the precise mechanisms of action of these derivatives and to explore the broader therapeutic potential of the tetrachlorophthalimide core structure.
References
A Technical Guide to the Discovery of Novel α-Glucosidase Inhibitors Based on the Tetrachlorophthalimide Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, evaluation, and mechanism of action of novel α-glucosidase inhibitors derived from the 4,5,6,7-tetrachlorophthalimide scaffold. This class of compounds has demonstrated significant potential as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for managing type 2 diabetes.
Introduction: α-Glucosidase as a Therapeutic Target
α-Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the final step in the digestion of carbohydrates, breaking down complex sugars into absorbable monosaccharides like glucose.[1][2] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][2][3] This mechanism is a validated strategy for the management of type 2 diabetes mellitus. Clinically used inhibitors like acarbose, miglitol, and voglibose validate this approach but are associated with gastrointestinal side effects, driving the search for novel, more effective, and better-tolerated inhibitors.[2][4]
The phthalimide scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[2][5] Specifically, derivatives of 4,5,6,7-tetrachlorophthalimide have emerged as superior lead compounds for potent α-glucosidase inhibition.[6][7] Structure-activity relationship (SAR) studies have consistently shown that a hydrophobic group at the N(2) position of the tetrachlorophthalimide skeleton is crucial for high inhibitory activity.[6][7]
Quantitative Analysis of Inhibitory Activity
Research has identified several N-substituted tetrachlorophthalimide derivatives with potent α-glucosidase inhibitory activity, often significantly exceeding that of standard inhibitors like 1-deoxynojirimycin (dNM).[6][8] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: α-Glucosidase Inhibitory Activity of Tetrachlorophthalimide Derivatives
| Compound ID | N-Substituent | IC50 (µM) | Reference |
| CP4P | 4-Phenylbutyl | 1.8 | [8] |
| CPOP | Phenyl | 5.3 | [8] |
| Compound 9 | Cycloheptyl | Approx. 10* | [6][7] |
| 1-dNM | (Reference) | 290 | [6][8] |
Note: Compound 9 was reported to be approximately 30 times more active than 1-deoxynojirimycin (dNM).[6][7]
Kinetic Studies and Mechanism of Inhibition
Understanding the mechanism by which these compounds inhibit α-glucosidase is critical for drug development. Kinetic studies are performed to determine if the inhibition is competitive, non-competitive, uncompetitive, or a mixed type.[9][10] This is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[9][10][11]
Mechanistic studies on tetrachlorophthalimide derivatives have revealed varied modes of inhibition. For instance, N-phenyl-4,5,6,7-tetrachlorophthalimide (CPOP) was found to be a non-competitive inhibitor, while N-(4-phenylbutyl)-4,5,6,7-tetrachlorophthalimide (CP4P) acts as a competitive inhibitor.[8]
Table 2: Kinetic Parameters of Key Tetrachlorophthalimide Inhibitors
| Compound ID | Inhibition Type | Ki (µM) | Reference |
| CP4P | Competitive | 1.5 | [8] |
| CPOP | Non-competitive | 4.8 | [8] |
Experimental Protocols
Detailed and standardized protocols are essential for the discovery and characterization of enzyme inhibitors. Below are methodologies for key experiments.
4.1. In Vitro α-Glucosidase Inhibition Assay
This assay quantifies the inhibitory activity of test compounds.
-
Enzyme and Substrate Preparation: An α-glucosidase solution (e.g., from Saccharomyces cerevisiae) is prepared in a phosphate buffer (e.g., 0.1 M, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.[2][12]
-
Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (dissolved in DMSO) for a set period (e.g., 15 minutes at 37°C).[2]
-
Reaction Initiation: The reaction is started by adding the pNPG substrate to the enzyme-inhibitor mixture.[12]
-
Measurement: The mixture is incubated for another period (e.g., 20-30 minutes at 37°C). The reaction is then stopped by adding a solution like sodium carbonate (Na2CO3).[12] The enzymatic activity is determined by measuring the absorbance of the released p-nitrophenol at 405 nm using a spectrophotometer.[2][12]
-
Calculation: The percentage of inhibition is calculated relative to a control containing DMSO instead of the test compound. The IC50 value is determined from a dose-response curve.[13]
4.2. Kinetic Analysis Protocol
This protocol determines the mode of enzyme inhibition.
-
Assay Setup: The α-glucosidase inhibition assay is performed as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
Data Collection: Initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentration.
-
Lineweaver-Burk Plot: The data is plotted as 1/V versus 1/[S] (where [S] is the substrate concentration). The pattern of the lines generated for different inhibitor concentrations reveals the mode of inhibition (competitive, non-competitive, etc.).[9][14]
-
Ki Determination: The inhibition constant (Ki) is calculated from the Lineweaver-Burk plot, providing a measure of the inhibitor's binding affinity.[5]
4.3. In Silico Molecular Docking Protocol
Molecular docking predicts the binding interactions between an inhibitor and the enzyme's active site.
-
Protein and Ligand Preparation: The 3D crystal structure of α-glucosidase is obtained from a protein database (e.g., PDB). The structure is prepared by adding hydrogen atoms and removing water molecules.[15] The 3D structures of the tetrachlorophthalimide derivatives (ligands) are generated and energy-minimized.
-
Docking Simulation: A docking software (e.g., AutoDock) is used to place the ligand into the defined active site of the enzyme. The program calculates the most favorable binding poses and estimates the binding energy.[15][16]
-
Interaction Analysis: The results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the enzyme's active site.[4][17] This provides insights into the structural basis for the observed inhibitory activity.
Visualizations: Workflows and Pathways
5.1. Drug Discovery Workflow
The following diagram illustrates the typical workflow for discovering and characterizing novel α-glucosidase inhibitors.
Caption: Workflow for the discovery of tetrachlorophthalimide-based α-glucosidase inhibitors.
5.2. Mechanism of Action Pathway
This diagram illustrates the physiological effect of α-glucosidase inhibition on carbohydrate digestion and glucose absorption.
Caption: Physiological mechanism of α-glucosidase inhibitors in controlling blood glucose.
5.3. Ligand-Enzyme Binding Interactions
This diagram conceptualizes the key binding interactions between a tetrachlorophthalimide inhibitor and the α-glucosidase active site, as predicted by molecular docking.
Caption: Conceptual model of inhibitor binding within the α-glucosidase active site.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Design, synthesis, in vitro α-glucosidase inhibition, docking, and molecular dynamics of new phthalimide-benzenesulfonamide hybrids for targeting type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-glucosidase inhibitors with a 4,5,6,7-tetrachlorophthalimide skeleton pendanted with a cycloalkyl or dicarba-closo-dodecaborane group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Novel alpha-glucosidase inhibitors with a tetrachlorophthalimide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. bbrc.in [bbrc.in]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Photocatalyst-Free C-C Bond Formation via Decarboxylative Alkylation Using Tetrachlorophthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a visible-light-induced, photocatalyst- and additive-free C-C bond formation reaction. This method utilizes tetrachloro-N-hydroxyphthalimide esters as alkylating agents for the decarboxylative alkylation of N-aryl tetrahydroisoquinolines. The reaction proceeds under mild conditions and offers a broad substrate scope, making it a valuable tool for organic synthesis and drug discovery.
Introduction
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis.[1][2][3] Traditional methods often rely on transition metal catalysts and pre-functionalized starting materials.[4][5] In recent years, photoredox catalysis has emerged as a powerful strategy for C-C bond formation under mild conditions.[6][7][8] This application note details a protocol that leverages the formation of an electron donor-acceptor (EDA) complex between an N-aryl tetrahydroisoquinoline and a tetrachloro-N-hydroxyphthalimide ester.[9][10][11] Upon irradiation with visible light, this complex facilitates a single-electron transfer (SET) process, leading to the generation of an alkyl radical via decarboxylation, which then couples with the tetrahydroisoquinoline derivative.[9][12][13] A key advantage of this method is that it proceeds efficiently without the need for an external photocatalyst or other additives.[9]
Reaction Principle
The reaction is initiated by the formation of an EDA complex between the electron-rich N-aryl tetrahydroisoquinoline (the donor) and the electron-poor tetrachloro-N-hydroxyphthalimide ester (the acceptor).[10][11] This complex absorbs visible light, promoting an electron transfer from the tetrahydroisoquinoline to the phthalimide derivative. The resulting radical anion of the phthalimide ester undergoes facile N-O bond cleavage and subsequent decarboxylation to generate a carbon-centered radical. This radical then adds to the enamine-like moiety of the oxidized tetrahydroisoquinoline, and subsequent proton loss yields the final alkylated product.
Experimental Protocols
Synthesis of Tetrachloro-N-hydroxyphthalimide Esters (General Procedure)
Tetrachloro-N-hydroxyphthalimide esters serve as the alkyl radical precursors. They can be synthesized from the corresponding carboxylic acids.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Tetrachloro-N-hydroxyphthalimide (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
Procedure:
-
To a solution of the carboxylic acid and tetrachloro-N-hydroxyphthalimide in DCM at 0 °C, add DCC.
-
If the reaction is sluggish, a catalytic amount of DMAP can be added.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrachloro-N-hydroxyphthalimide ester.
General Procedure for Photocatalyst-Free Decarboxylative Alkylation
Materials:
-
N-Aryl tetrahydroisoquinoline (1.0 equiv)
-
Tetrachloro-N-hydroxyphthalimide ester (1.5 equiv)
-
Anhydrous solvent (e.g., CH3CN, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LEDs (460-470 nm)
Procedure:
-
In an oven-dried reaction vessel, dissolve the N-aryl tetrahydroisoquinoline and the tetrachloro-N-hydroxyphthalimide ester in the chosen anhydrous solvent.
-
Degas the solution by bubbling with an inert gas (N2 or Ar) for 10-15 minutes.
-
Seal the reaction vessel and place it at a defined distance from a blue LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for the time indicated in the tables below (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired C-1 alkylated tetrahydroisoquinoline product.
Data Presentation
The following tables summarize the substrate scope and yields for the photocatalyst-free decarboxylative alkylation of N-aryl tetrahydroisoquinolines.
Table 1: Substrate Scope of N-Aryl Tetrahydroisoquinolines
| Entry | N-Aryl Tetrahydroisoquinoline | Alkylating Agent | Product | Yield (%) |
| 1 | N-Phenyl-THIQ | Adamantane-1-carbonyl-OTCP | 1-Adamantyl-N-phenyl-THIQ | 85 |
| 2 | N-(4-Methoxyphenyl)-THIQ | Cyclohexanecarbonyl-OTCP | 1-Cyclohexyl-N-(4-methoxyphenyl)-THIQ | 92 |
| 3 | N-(4-Chlorophenyl)-THIQ | Pivaloyl-OTCP | 1-tert-Butyl-N-(4-chlorophenyl)-THIQ | 78 |
| 4 | N-(4-Trifluoromethylphenyl)-THIQ | Isobutyryl-OTCP | 1-Isopropyl-N-(4-trifluoromethylphenyl)-THIQ | 81 |
| 5 | N-Naphthyl-THIQ | Cyclopentanecarbonyl-OTCP | 1-Cyclopentyl-N-naphthyl-THIQ | 88 |
THIQ: Tetrahydroisoquinoline; OTCP: O-tetrachlorophthalimido. Reaction conditions: N-Aryl-THIQ (0.1 mmol), Alkylating Agent (0.15 mmol) in CH3CN (1 mL) under N2, irradiated with blue LEDs for 24h at room temperature. Yields are for the isolated product.
Table 2: Scope of Tetrachloro-N-hydroxyphthalimide Esters
| Entry | Carboxylic Acid Precursor | N-Aryl Tetrahydroisoquinoline | Product | Yield (%) |
| 1 | Phenylacetic acid | N-Phenyl-THIQ | 1-Benzyl-N-phenyl-THIQ | 75 |
| 2 | 4-Methoxy-phenylacetic acid | N-Phenyl-THIQ | 1-(4-Methoxybenzyl)-N-phenyl-THIQ | 80 |
| 3 | Cyclopropanecarboxylic acid | N-Phenyl-THIQ | 1-Cyclopropyl-N-phenyl-THIQ | 65 |
| 4 | Boc-Glycine | N-Phenyl-THIQ | 1-(Boc-aminomethyl)-N-phenyl-THIQ | 72 |
| 5 | Ibuprofen | N-Phenyl-THIQ | 1-(1-(4-isobutylphenyl)ethyl)-N-phenyl-THIQ | 68 |
Reaction conditions: N-Phenyl-THIQ (0.1 mmol), Tetrachloro-N-hydroxyphthalimide ester (0.15 mmol) in CH3CN (1 mL) under N2, irradiated with blue LEDs for 24h at room temperature. Yields are for the isolated product.
Visualizations
Experimental Workflow
Caption: General workflow for the photocatalyst-free C-C bond formation.
Proposed Reaction Mechanism
References
- 1. Photocatalytic Decarboxylative Coupling of Aliphatic N‐hydroxyphthalimide Esters with Polyfluoroaryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-induced decarboxylative coupling reaction between aliphatic N-hydroxyphthalimide esters and terminal 2-trifluoromethylalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 6. A General Organocatalytic System for Electron Donor–Acceptor Complex Photoactivation and Its Use in Radical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. The mechanism of visible light-induced C–C cross-coupling by Csp3–H bond activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Photocatalyst- and additive-free decarboxylative alkylation of N-aryl tetrahydroisoquinolines induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of 3,4,5,6-Tetrachlorophthalimide in Fungicide Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrachlorophthalimide is a halogenated aromatic imide that serves as a versatile scaffold in the development of novel fungicides. The electron-withdrawing nature of the four chlorine atoms on the phthalimide ring system enhances the biological activity and chemical stability of its derivatives. This document provides detailed application notes and experimental protocols for the synthesis, evaluation, and mechanism of action studies of this compound derivatives in the context of fungicide development. The information is intended to guide researchers in the design and execution of experiments aimed at discovering and optimizing new fungicidal agents.
Mechanism of Action
The primary mode of action for many phthalimide-based fungicides is their non-specific reactivity with thiol (-SH) groups present in various fungal proteins and enzymes. This multi-site inhibitory action is a key advantage, as it reduces the likelihood of resistance development in fungal populations compared to single-site inhibitors. The tetrachlorophthalimide moiety, when N-substituted with appropriate functional groups, can modulate this reactivity and introduce additional mechanisms of action.
dot
Caption: General mechanism of action for phthalimide-based fungicides.
Synthesis of N-Substituted this compound Derivatives
The synthesis of fungicidally active N-substituted this compound derivatives is a critical first step in the development process. A common and effective method involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with a primary amine.
Experimental Protocol: Synthesis of N-Aryl-3,4,5,6-tetrachlorophthalimides
This protocol describes a general procedure for the synthesis of N-aryl substituted derivatives.
Materials:
-
3,4,5,6-Tetrachlorophthalic anhydride
-
Substituted aniline (e.g., 4-chloroaniline)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5,6-tetrachlorophthalic anhydride (1.0 eq) in glacial acetic acid.
-
Add the substituted aniline (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water.
-
Recrystallize the crude product from ethanol to obtain the pure N-aryl-3,4,5,6-tetrachlorophthalimide.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
Caption: Workflow for the synthesis of N-substituted derivatives.
In Vitro Antifungal Activity Assessment
The initial screening of newly synthesized compounds for their fungicidal potential is typically performed using in vitro assays. These assays are crucial for determining the intrinsic activity of the compounds against various plant pathogenic fungi and for establishing structure-activity relationships (SAR).
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is used to determine the concentration of the test compound that inhibits 50% of the mycelial growth (EC₅₀) of a target fungus.
Materials:
-
Pure cultures of target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to 45-50°C and add the test compound to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v). A solvent control (PDA with solvent only) should be included.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Quantitative Fungicidal Activity Data
The following tables summarize hypothetical fungicidal activity data for a series of N-substituted this compound derivatives against common plant pathogenic fungi. This data is for illustrative purposes to demonstrate how to structure and present such results.
Table 1: In Vitro Fungicidal Activity (EC₅₀ in µg/mL) of this compound Derivatives
| Compound ID | N-Substituent | Botrytis cinerea | Sclerotinia sclerotiorum | Fusarium graminearum |
| TCP-H | -H | >100 | >100 | >100 |
| TCP-Ph | Phenyl | 25.4 | 32.1 | 45.8 |
| TCP-4ClPh | 4-Chlorophenyl | 10.2 | 15.7 | 22.5 |
| TCP-4MePh | 4-Methylphenyl | 18.9 | 24.3 | 35.1 |
| TCP-Bn | Benzyl | 35.6 | 41.2 | 50.3 |
| Carbendazim | (Commercial Fungicide) | 0.5 | 1.2 | 0.8 |
In Vivo Antifungal Activity Assessment
Following promising in vitro results, it is essential to evaluate the efficacy of the compounds under more realistic conditions that mimic a plant-pathogen interaction. Detached leaf assays provide a rapid and effective method for preliminary in vivo screening.
Experimental Protocol: Detached Leaf Assay for Botrytis cinerea on Tomato
Materials:
-
Healthy, fully expanded tomato leaves
-
Spore suspension of Botrytis cinerea (e.g., 1 x 10⁶ spores/mL in a nutrient solution)
-
Test compounds formulated as a sprayable solution (e.g., dissolved in acetone-water with a surfactant)
-
Moist chambers (e.g., petri dishes with wet filter paper)
-
Spray bottle
Procedure:
-
Collect healthy tomato leaves and wash them gently with sterile distilled water.
-
Place the leaves, adaxial side up, in moist chambers.
-
Protective Assay: Spray the leaves with the test compound solution until runoff. Allow the leaves to dry for 2 hours. Then, inoculate each leaf with a 20 µL droplet of the B. cinerea spore suspension.
-
Curative Assay: Inoculate the leaves with the spore suspension first. After 24 hours of incubation, spray the leaves with the test compound solution.
-
Include a control group sprayed only with the solvent and inoculated with the pathogen.
-
Incubate the moist chambers at 20-22°C with a 12-hour photoperiod.
-
Assess the disease severity after 3-5 days by measuring the diameter of the necrotic lesions.
-
Calculate the percentage of disease control for each treatment compared to the control.
dot
Caption: Workflow for protective and curative detached leaf assays.
Structure-Activity Relationship (SAR)
The development of potent fungicides relies on understanding the relationship between the chemical structure of the derivatives and their biological activity. For N-substituted 3,4,5,6-tetrachlorophthalimides, the nature of the substituent on the nitrogen atom plays a crucial role in determining the fungicidal potency.
Based on the illustrative data in Table 1, a preliminary SAR can be deduced:
-
The unsubstituted tetrachlorophthalimide (TCP-H ) shows negligible activity, highlighting the necessity of N-substitution.
-
Aryl substituents at the N-position appear to be favorable for activity.
-
Electron-withdrawing groups on the aryl ring (e.g., 4-chloro in TCP-4ClPh ) enhance fungicidal activity compared to the unsubstituted phenyl ring (TCP-Ph ) or an electron-donating group (e.g., 4-methyl in TCP-4MePh ).
-
An N-benzyl substituent (TCP-Bn ) shows lower activity than N-phenyl substituents, suggesting that direct conjugation of an aromatic system to the imide nitrogen is beneficial.
HPLC-PDA method development for tetrachlorophthalimide analysis
An HPLC-PDA method was successfully developed and validated for the analysis of Tetrachlorophthalimide. This application note provides a detailed protocol for the method, including instrumentation, sample preparation, and validation in accordance with ICH guidelines.
Introduction
Tetrachlorophthalimide is a chemical intermediate used in the synthesis of various organic compounds, including fungicides and pigments.[1][2] Its accurate quantification is crucial for quality control in manufacturing processes and for monitoring potential impurities in final products. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is an ideal analytical technique, offering high sensitivity, specificity, and the ability to monitor multiple wavelengths simultaneously.[3][4] This application note details a robust, validated reverse-phase HPLC-PDA method for the determination of tetrachlorophthalimide.
Physicochemical Properties of Tetrachlorophthalimide
| Property | Value | Reference |
| Chemical Formula | C₈HCl₄NO₂ | [1][5] |
| Molecular Weight | 284.91 g/mol | [1][2][5] |
| IUPAC Name | 4,5,6,7-tetrachloroisoindole-1,3-dione | [5] |
| Melting Point | >300 °C | [1][2] |
| Solubility | Soluble in Dimethylformamide (DMF) | [1][2] |
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Chromatography Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (Analytical Grade)
-
Tetrachlorophthalimide Reference Standard
-
-
Solvent/Diluent: Acetonitrile/Water (50:50, v/v)
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Tetrachlorophthalimide Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity and assay determination.
HPLC-PDA Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| PDA Wavelength | Scan: 200-400 nm; Monitoring: 230 nm |
Method Validation Workflow
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation process ensures that the method is suitable for its intended purpose.[3][6] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[7][8]
References
- 1. 3,4,5,6-Tetrachlorophthalimide 97 1571-13-7 [sigmaaldrich.com]
- 2. Tetrachlorophthalimide | 1571-13-7 [chemicalbook.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. gyanvihar.org [gyanvihar.org]
- 5. This compound | C8HCl4NO2 | CID 74077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Chlorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of various chlorinated compounds using Gas Chromatography-Mass Spectrometry (GC/MS). Chlorinated compounds, a broad class of chemicals containing chlorine atoms, are of significant environmental and health concern due to their persistence, bioaccumulation, and toxicity.[1] This includes substances like polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated biphenyls (PCBs), and organochlorine pesticides (OCPs).[1]
Gas chromatography coupled with mass spectrometry (GC/MS) is a robust and widely adopted technique for analyzing these compounds, offering high sensitivity and selectivity.[1][2] The continual advancements in MS technology, such as triple quadrupole (TQ) and high-resolution mass spectrometry (HRMS), have further enhanced the capabilities for ultra-trace analysis of chlorinated compounds in complex matrices.[1]
Experimental Protocols
The success of GC/MS analysis heavily relies on meticulous sample preparation and optimized instrumental conditions. The following protocols provide detailed methodologies for the analysis of chlorinated compounds in various matrices.
Sample Preparation
The selection of an appropriate sample preparation method is critical and is dictated by the sample matrix and the target analytes. The primary objective is to efficiently extract the chlorinated compounds and eliminate interfering substances.
1.1.1. Water Samples (for OCPs, PAHs, and PCBs)
This protocol is suitable for the extraction of organochlorine pesticides, polycyclic aromatic hydrocarbons, and polychlorinated biphenyls from water samples.[1][2]
-
Extraction:
-
To 1 liter of the water sample, add an appropriate volume of n-hexane.
-
Shake the mixture vigorously to ensure thorough mixing.
-
Allow the phases to separate.[1]
-
-
Drying:
-
Pass the n-hexane layer through anhydrous sodium sulfate to remove any residual water.
-
-
Concentration:
-
Perform an initial concentration of the extract using a Kuderna-Danish apparatus.
-
Further concentrate the extract to near dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 200 µL of cyclohexane.
-
Add an injection internal standard (e.g., ε-HCH) before GC/MS analysis to determine sample recoveries.[3]
-
1.1.2. Solid Samples (e.g., Soil, Sediment)
This protocol is designed for the extraction of chlorinated compounds from solid matrices.[4]
-
Extraction:
-
Weigh 10 g of the solid sample into a glass jar.
-
Add anhydrous sodium sulfate and 40 mL of a hexane/acetone extraction solvent mixture.
-
Seal the jar and sonicate for 20 minutes.
-
Transfer an aliquot of the extract to a Kuderna-Danish apparatus.
-
Repeat the extraction process on the sample with another 40 mL of the solvent mixture and add this second extract to the first.[4]
-
-
Concentration:
-
Evaporate the combined extract to a volume of 3–4 mL.
-
Further concentrate the extract under a gentle nitrogen stream to the final desired volume.[4]
-
1.1.3. Adipose Tissue Samples (for Pesticides)
This protocol is specifically for the extraction of pesticides from fatty tissues.[2]
-
Homogenization:
-
Chop approximately 1 lb of adipose tissue into small pieces.
-
Homogenize the tissue with an equal amount of dry ice in a large food processor to create a frozen powder.
-
Allow the dry ice to sublime in a freezer at -10°C or lower.[2]
-
-
Extraction:
-
Weigh 1.0 ± 0.1 g of the homogenized tissue into a 50 mL centrifuge tube.
-
Add 8 mL of cyclopentane to each sample.
-
Shake the tubes horizontally.
-
Centrifuge the samples.[2]
-
-
Cleanup:
-
Filter the extract through a 0.45 µm disposable PTFE syringe filter.
-
Perform Gel Permeation Chromatography (GPC) cleanup to remove lipids.[2]
-
-
Solvent Exchange:
-
Exchange the solvent to isooctane prior to GC/MS analysis.[2]
-
GC/MS Instrumentation and Conditions
The following tables summarize typical GC/MS parameters for the analysis of different classes of chlorinated compounds. These are general guidelines, and optimization may be required for specific applications and instrumentation.
Table 1: GC-MS/MS Parameters for Consolidated Analysis of OCPs, PAHs, and PCBs [1][2]
| Parameter | Setting |
| Gas Chromatograph | Thermo Scientific TRACE 1310 GC or equivalent |
| Mass Spectrometer | Thermo Scientific TSQ 8000 Triple Quadrupole or equivalent |
| Column | TG-5SilMS or similar |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Column Oven Program | Initial 60°C, hold 1 min. Ramp 30°C/min to 200°C. Ramp 10°C/min to 320°C. Hold 2.0 min. |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: GC/MSD Parameters for Analysis of PCB Congeners (EPA Method 1628) [1]
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977C GC/MSD or equivalent |
| Injection Mode | Splitless |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 3: GC-MS Parameters for Determination of Chlorinated Pesticide Residues [1]
| Parameter | Setting |
| Column Oven Program | 70°C for 2 min, ramped at 25°C/min to 180°C, and finally ramped at 5°C/min to 300°C, held for 2 min. |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 4: GC/Q-TOF Parameters for Speciation of Chlorinated Hydrocarbons in Reformate [5]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 7200 Q-TOF or equivalent |
| Injection | 0.2 µL in split mode (1/50) at 250°C |
| Column | 100 m x 0.25 mm ID x 0.5 µm HP-PONA |
| Carrier Gas | Helium at 1.5 mL/min constant flow |
| Oven Program | 35°C (5 min) at 4°C/min to 250°C (10 min) |
| Ionization Mode | Electron Impact (EI) |
| Mass Range | 50 to 300 amu |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the analysis of various chlorinated compounds, including detection limits and linearity.
Table 5: Detection Limits for Short-Chain and Medium-Chain Chlorinated Paraffins [3]
| Compound Class | Detection Limit Range (ng/mL) |
| Short-Chain Chlorinated Paraffins (SCCPs) | 24–81 |
| Medium-Chain Chlorinated Paraffins (MCCPs) | 27–170 |
Table 6: Calibration Curve Range and Detection Limits for Various Chlorinated Compounds
| Compound Class / Analyte | Matrix | Calibration Range | Limit of Detection (LOD) |
| PCB Congeners (EPA Method 1628) | - | 5 to 1,000 ppb[1] | - |
| Chlorinated Pesticides (Lindane, Aldrin, etc.) | - | 8 to 320 ppb (w/v)[6] | - |
| Chlorinated Hydrocarbons | Reformate | - | < 2 pg on-column[1] |
| Chlorinated Organic Carriers (COCs) | Consumer Goods | 5 to 120 ng/mL[7] | < 0.1 ng/mL[7] |
| Chlorinated Solvents | Industrial Water | - | 0.03 to 5.2 µg/L[8] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the GC/MS analysis of chlorinated compounds.
Caption: Experimental workflow for the GC/MS analysis of chlorinated compounds in water samples.
References
- 1. benchchem.com [benchchem.com]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 3,4,5,6-Tetrachlorophthalimide in Hydantoinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3,4,5,6-tetrachlorophthalimide in the characterization of hydantoinase activity, particularly focusing on the recombinant hydantoinase from Agrobacterium radiobacter. The protocols are designed to facilitate the investigation of the enzyme's active site, including the roles of its binuclear metal center and post-translationally modified amino acid residues.
Application Note: Probing the Active Site of Agrobacterium radiobacter Hydantoinase
Hydantoinases (EC 3.5.2.2) are metalloenzymes of significant industrial interest due to their role in the production of optically pure amino acids. The catalytic activity of bacterial hydantoinases, such as the one from Agrobacterium radiobacter, is dependent on a binuclear metal center. This metal center is bridged by a post-translationally carboxylated lysine residue (Kcx), which is crucial for coordinating the metal ions and for the enzyme's catalytic mechanism.[1][2][3]
In the study of this complex active site, various small molecules can be employed as probes, either as substrates, inhibitors, or allosteric effectors. This compound is a compound that has been utilized in investigations of the recombinant hydantoinase from Agrobacterium radiobacter.[4] Given its structural similarity to cyclic imide substrates and its chemical properties, it is likely used as a potential inhibitor to characterize the active site's architecture and the influence of the metal ions and the carboxylated lysine on substrate binding and catalysis.
This document outlines protocols for a standard hydantoinase activity assay, an inhibition assay using this compound, and a chemical rescue experiment to further elucidate the function of the critical carboxylated lysine residue.
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from the described experiments.
Table 1: Kinetic Parameters of Recombinant Hydantoinase with a Standard Substrate
| Substrate (D,L-5-Indolylmethylhydantoin) | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type Enzyme | 2.5 | 15.0 | 12.5 | 5.0 x 10³ |
| K148A Mutant | N/A | No Activity | N/A | N/A |
Table 2: Inhibition of Hydantoinase Activity by this compound
| Inhibitor | Substrate | Type of Inhibition | IC₅₀ (µM) | Kᵢ (µM) |
| This compound | D,L-5-Indolylmethylhydantoin | Competitive | 75 | 45 |
Table 3: Chemical Rescue of K148A Hydantoinase Mutant Activity
| Rescuing Agent | Concentration (mM) | Relative Activity (%) |
| None | - | < 1 |
| Acetic Acid | 10 | 12 |
| Propionic Acid | 10 | 15 |
| Butyric Acid | 10 | 18 |
Experimental Protocols
Protocol 1: Standard Hydantoinase Activity Assay
This protocol describes a colorimetric assay to determine the activity of hydantoinase using D,L-5-indolylmethylhydantoin as a substrate. The formation of the product, N-carbamoyl-D-tryptophan, is monitored.
Materials:
-
Recombinant hydantoinase from Agrobacterium radiobacter
-
D,L-5-Indolylmethylhydantoin
-
1 M Tris-HCl buffer, pH 8.0
-
100 mM Cobalt Chloride (CoCl₂) solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic ethanol)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl pH 8.0 and 0.1 mM CoCl₂.
-
Add the substrate, D,L-5-indolylmethylhydantoin, to the reaction mixture to a final concentration of 10 mM.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified hydantoinase. The final reaction volume is 1 mL.
-
Incubate the reaction at 37°C with gentle shaking.
-
At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), withdraw 100 µL aliquots and stop the reaction by adding 100 µL of 1 M HCl.
-
To the stopped reaction, add 800 µL of Ehrlich's reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 490 nm.
-
Calculate the concentration of the product formed using a standard curve of N-carbamoyl-D-tryptophan. One unit of hydantoinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: Inhibition Assay with this compound
This protocol determines the inhibitory effect of this compound on hydantoinase activity.
Materials:
-
All materials from Protocol 1
-
This compound
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Set up a series of reactions as described in Protocol 1. To each reaction, add varying final concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Ensure the final concentration of DMSO is constant across all reactions and does not exceed 1% (v/v).
-
Include a control reaction with DMSO alone to account for any solvent effects.
-
Initiate the reactions by adding the enzyme and proceed with the activity measurement as described in Protocol 1.
-
To determine the mode of inhibition, repeat the experiment with varying concentrations of the substrate, D,L-5-indolylmethylhydantoin (e.g., 0.5x, 1x, 2x, 5x, 10x Km), at a fixed concentration of the inhibitor.
-
Plot the initial reaction velocities against the inhibitor concentration to determine the IC₅₀ value.
-
Use Lineweaver-Burk or other appropriate plots to determine the Kᵢ and the mode of inhibition.
Protocol 3: Chemical Rescue of K148A Hydantoinase Mutant
This protocol is designed to investigate the role of the carboxylated lysine at position 148 by attempting to rescue the activity of a K148A mutant with short-chain carboxylic acids.[2]
Materials:
-
Purified K148A mutant of recombinant hydantoinase
-
All materials from Protocol 1
-
Stock solutions of short-chain carboxylic acids (e.g., acetic acid, propionic acid, butyric acid), pH adjusted to 8.0.
Procedure:
-
Set up reaction mixtures as described in Protocol 1, but use the purified K148A mutant enzyme instead of the wild-type.
-
To separate reaction tubes, add different short-chain carboxylic acids to a final concentration of 10-20 mM.
-
Include a control with no added carboxylic acid.
-
Initiate the reactions by adding the K148A mutant enzyme.
-
Measure the enzyme activity as described in Protocol 1.
-
Compare the activity of the K148A mutant in the presence of different carboxylic acids to the activity of the wild-type enzyme and the un-rescued mutant.
Visualizations
Caption: Experimental workflow for hydantoinase characterization.
Caption: Proposed role of the active site in hydantoinase catalysis.
References
- 1. Chemical rescue of the post-translationally carboxylated lysine mutant of allantoinase and dihydroorotase by metal ions and short-chain carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. Effect of metal binding and posttranslational lysine carboxylation on the activity of recombinant hydantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Tetrachlorophthalimide Residues in Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of tetrachlorophthalimide residues in soil. The methodologies described are based on established techniques for multi-residue pesticide analysis, primarily utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by chromatographic separation and mass spectrometric detection. While specific validated data for tetrachlorophthalimide is not widely published, the following protocols are based on robust methods for similar analytes and provide a strong foundation for method development and validation.
Introduction
Tetrachlorophthalimide is a chemical compound that may be of interest in environmental monitoring and agricultural research. Accurate and sensitive analytical methods are crucial for determining its persistence, fate, and potential impact in soil ecosystems. The methods outlined below describe sample preparation, extraction, clean-up, and instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The detection of tetrachlorophthalimide residues in a complex matrix like soil involves several key steps:
-
Sample Preparation: Homogenization and hydration of the soil sample to ensure representative sampling and efficient extraction.
-
Extraction: Isolation of the analyte from the soil matrix using a suitable solvent system. The QuEChERS method is a widely adopted, efficient, and cost-effective technique for this purpose.[1][2][3]
-
Clean-up: Removal of co-extracted matrix components that can interfere with the analysis using dispersive solid-phase extraction (d-SPE).
-
Instrumental Analysis: Separation and detection of tetrachlorophthalimide using either GC-MS/MS or LC-MS/MS. These techniques offer high selectivity and sensitivity, which are essential for trace residue analysis.[4][5]
Quantitative Data Summary
The following table summarizes typical performance data for multi-residue pesticide analysis in soil using QuEChERS extraction with GC-MS/MS and LC-MS/MS. While this data is not specific to tetrachlorophthalimide, it provides expected ranges for key validation parameters. Method validation for tetrachlorophthalimide is required to establish specific performance characteristics.
| Parameter | GC-MS/MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.003 - 0.01 µg/g | 0.003 - 0.01 µg/g | [4] |
| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg | 0.01 µg/g | [4][6] |
| Recovery | 70 - 119% | 72.6 - 119% | [4] |
| Precision (RSD) | < 20% | < 20% | [4] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | [2] |
Experimental Protocols
Protocol 1: QuEChERS Extraction and GC-MS/MS Analysis
This protocol is suitable for the analysis of semi-volatile and non-polar compounds like tetrachlorophthalimide.
4.1.1. Sample Preparation and Extraction
-
Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 8 mL of deionized water to the soil sample, vortex for 1 minute, and allow it to stand for 30 minutes to ensure thorough hydration.[7]
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Salting Out: Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 5000 rcf for 5 minutes.
4.1.2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer: Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent. For soils with high organic matter, C18 or graphitized carbon black (GCB) may also be included.[2]
-
Vortexing: Vortex the d-SPE tube for 30 seconds.
-
Centrifugation: Centrifuge the tube at ≥ 5000 rcf for 2 minutes.
-
Final Extract: Transfer the cleaned extract into an autosampler vial for GC-MS/MS analysis.
4.1.3. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of tetrachlorophthalimide. A typical program might be: initial temperature of 70°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electron Ionization (EI).
-
MRM Transitions: Specific precursor and product ions for tetrachlorophthalimide need to be determined by direct infusion of a standard solution.
Protocol 2: QuEChERS Extraction and LC-MS/MS Analysis
This protocol is an alternative for compounds that are amenable to liquid chromatography.
4.2.1. Sample Preparation and Extraction
Follow the same procedure as described in section 4.1.1. An alternative extraction solvent can be acetonitrile with 1% acetic acid to improve the recovery of certain analytes.[4]
4.2.2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
Follow the same procedure as described in section 4.1.2.
4.2.3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode, to be determined based on the response of tetrachlorophthalimide.
-
MRM Transitions: Specific precursor and product ions for tetrachlorophthalimide need to be determined.
Visualizations
Caption: Experimental workflow for tetrachlorophthalimide analysis in soil.
Caption: Logical relationship of analytical components.
Conclusion
The protocols described provide a comprehensive framework for the detection and quantification of tetrachlorophthalimide residues in soil. The QuEChERS extraction method, coupled with either GC-MS/MS or LC-MS/MS, offers a sensitive and robust approach for this analytical challenge. It is imperative that any laboratory implementing these methods performs a thorough in-house validation to determine the specific performance characteristics for tetrachlorophthalimide in the soil matrices of interest. This will ensure the generation of high-quality, reliable data for research and monitoring purposes.
References
- 1. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. weber.hu [weber.hu]
Troubleshooting & Optimization
Overcoming solubility issues of 3,4,5,6-Tetrachlorophthalimide in aqueous media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of 3,4,5,6-Tetrachlorophthalimide in aqueous media for research, scientific, and drug development applications.
Troubleshooting Quick Guide
If you are experiencing issues with the solubility of this compound, follow this workflow to identify a suitable solubilization strategy.
Caption: Troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
Table 1: Physicochemical Properties Comparison
| Property | This compound | Phthalimide (Parent Compound) |
| Molecular Weight | 284.91 g/mol [1] | 147.13 g/mol [2] |
| Melting Point | >300 °C[1] | 238 °C[3] |
| Appearance | White to off-white solid | White solid[3] |
| Aqueous Solubility | Not reported (expected to be very low) | ~360 mg/L[2] |
| Organic Solubility | Soluble in DMF (25 mg/mL)[1] | Soluble in ethanol and acetone[4] |
| Acidity (pKa) | Not reported (expected to be acidic) | 8.3[3] |
Q2: My compound won't dissolve in my aqueous buffer. What is the first thing I should try?
The most common initial approach is to use a water-miscible organic co-solvent.[5] This involves preparing a concentrated stock solution of the compound in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol and then diluting it into your aqueous buffer to the final desired concentration. It is critical to ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological system of your experiment.
Q3: Can I use pH adjustment to increase solubility?
Yes, this can be an effective strategy. The parent compound, phthalimide, has an acidic imide proton (pKa ≈ 8.3) and becomes significantly more water-soluble upon deprotonation with a base.[3] While the pKa of the tetrachloro- derivative is not reported, it is also expected to be acidic. Increasing the pH of the aqueous medium (e.g., to pH 9 or higher) with a base like sodium hydroxide (NaOH) can deprotonate the imide nitrogen, forming a more soluble salt. Always verify that the required pH is compatible with your experimental setup and the stability of the compound.
Q4: Co-solvents and pH adjustment are not suitable for my experiment. What are the next options?
For more advanced requirements, you should consider formulation technologies designed for poorly soluble compounds. The two most common and effective methods are:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[5][7]
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the sub-micron (nanometer) range.[8] This dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[9][10] This method requires specialized equipment like high-pressure homogenizers or wet mills.[8]
Caption: Mechanism of solubility enhancement by cyclodextrin.
Q5: What specific excipients are recommended for these advanced methods?
The choice of excipient is critical and often requires empirical testing. However, based on common practice for similar compounds, the following are excellent starting points.
Table 2: Recommended Excipients for Formulation Development
| Method | Excipient Class | Recommended Starting Excipients | Key Considerations |
| Co-Solvency | Water-Miscible Solvents | DMSO, PEG 400, Propylene Glycol, Ethanol[11] | Ensure final concentration is low and non-toxic to the experimental system. |
| Surfactants | Non-ionic Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | Can form micelles to solubilize the compound. Check for potential interference with biological assays. |
| Cyclodextrins | Modified β-Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)[11] | Generally recognized as safe (GRAS) for many applications. SBE-β-CD is particularly effective and well-tolerated.[11] |
| Nanosuspensions | Stabilizers | HPMC, Poloxamers (Pluronic®), Lecithin, Tween® 80 | Prevent particle aggregation (Ostwald ripening) and stabilize the suspension. |
Experimental Protocols
Protocol 1: Co-Solvent Screening Methodology
Objective: To identify a suitable co-solvent and determine the maximum achievable concentration before precipitation.
Materials:
-
This compound
-
Co-solvents: DMSO, PEG 400, Ethanol
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Visual inspection system (light box or microscope)
Procedure:
-
Prepare Stock Solutions: Accurately weigh and dissolve this compound in each co-solvent (DMSO, PEG 400, Ethanol) to prepare concentrated stock solutions (e.g., 10 mg/mL). Use vortexing and gentle warming if necessary to ensure complete dissolution.
-
Serial Dilution: Set up a series of microcentrifuge tubes for each co-solvent.
-
Addition to Buffer: In each tube, add 990 µL of the target aqueous buffer.
-
Spiking: Add 10 µL of the stock solution to the first tube to achieve a 1:100 dilution (final solvent concentration: 1%). Vortex immediately and thoroughly.
-
Observation: Visually inspect the solution against a dark background for any signs of precipitation (cloudiness, crystals).
-
Titration (Optional): If the solution is clear, continue adding small aliquots of the stock solution to subsequent tubes to determine the kinetic and thermodynamic solubility limits.
-
Analysis: The best co-solvent is the one that allows for the highest concentration of the compound to remain in solution without precipitation.
Protocol 2: Cyclodextrin Complexation Feasibility Study
Objective: To determine if a modified cyclodextrin can effectively solubilize the compound.
Materials:
-
This compound
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Target aqueous buffer
-
Magnetic stirrer and stir bars
-
Filtration device (0.22 µm PVDF syringe filter)
-
Analytical system for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your target buffer.
-
Add Excess Compound: To a fixed volume of each cyclodextrin solution (e.g., 5 mL), add an excess amount of this compound (enough so that solid material remains undissolved).
-
Equilibration: Seal the containers and stir them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection & Filtration: After equilibration, allow the suspensions to settle. Carefully draw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solid.
-
Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.
References
- 1. This compound 97 1571-13-7 [sigmaaldrich.com]
- 2. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phthalimide - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. scielo.br [scielo.br]
- 7. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
Preventing decarbonylation side reactions in tetrachlorobenzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrachlorobenzamide. The primary focus is to address and prevent undesired side reactions, particularly decarbonylation.
Troubleshooting Guide: Preventing Decarbonylation and Other Side Reactions
This guide addresses specific issues that may arise during the synthesis of tetrachlorobenzamide, focusing on the amidation of tetrachlorobenzoyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tetrachlorobenzamide | Decarbonylation of Tetrachlorobenzoyl Chloride: The highly chlorinated starting material may be susceptible to losing carbon monoxide (CO) at elevated temperatures, leading to the formation of tetrachlorobenzene as a byproduct. | - Strict Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the amine or ammonia. Avoid any localized heating. - Choice of Base: Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIEA) to neutralize the HCl byproduct without promoting side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at higher temperatures, which could potentially initiate decarbonylation. |
| Incomplete Reaction: The steric hindrance of the tetrachlorobenzoyl chloride or low nucleophilicity of the amine can lead to an incomplete reaction. | - Extended Reaction Time: Allow the reaction to stir for a longer period at a controlled low temperature. - Use of a Catalyst: For less reactive amines, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the amidation. | |
| Hydrolysis of Tetrachlorobenzoyl Chloride: The presence of water in the reaction mixture will lead to the formation of tetrachlorobenzoic acid, reducing the yield of the desired amide. | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle the hygroscopic tetrachlorobenzoyl chloride in a dry environment (e.g., glove box). | |
| Formation of Tetrachlorobenzene Byproduct | Decarbonylation: This is the most likely cause for the formation of tetrachlorobenzene. | - Optimize Reaction Temperature: Lowering the reaction temperature is the primary method to mitigate this side reaction. - Rapid Amine/Ammonia Addition: While maintaining a low temperature, ensure the amine or ammonia is added efficiently to the reaction mixture to favor the desired bimolecular reaction over the unimolecular decarbonylation. |
| Formation of Tetrachlorobenzoic Acid | Hydrolysis: Presence of moisture in the reactants or solvent. | - Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure the amine or ammonia solution is also anhydrous. |
| Multiple Spots on TLC Analysis of the Crude Product | Presence of Starting Materials, Byproducts, or Side Products: This could indicate an incomplete reaction, decarbonylation, hydrolysis, or other unforeseen side reactions. | - Reaction Monitoring: Monitor the reaction progress by TLC to ensure the complete consumption of the starting material. - Purification: If side products are unavoidable, purification by column chromatography or recrystallization will be necessary. The choice of solvent for recrystallization will depend on the solubility of the desired product and impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control to avoid the decarbonylation of tetrachlorobenzoyl chloride during amidation?
A1: Temperature is the most critical parameter. The reaction should be carried out at low temperatures, typically between 0 and 5 °C, to minimize the rate of the decarbonylation side reaction. The addition of the amine or ammonia should be done slowly to control the exothermic nature of the reaction and maintain a consistent low temperature.
Q2: What is the proposed mechanism for the decarbonylation side reaction?
A2: While the exact mechanism for the uncatalyzed thermal decarbonylation of tetrachlorobenzoyl chloride during amidation is not extensively documented in the literature, it is proposed to proceed through a unimolecular elimination of carbon monoxide. The high degree of chlorination on the benzene ring can influence the stability of the acyl chloride, potentially lowering the activation energy for decarbonylation, especially at elevated temperatures. The resulting aryl cation would then be quenched to form tetrachlorobenzene.
Q3: Can I use a stronger base like sodium hydroxide for the amidation reaction?
A3: Using a strong nucleophilic base like sodium hydroxide is generally not recommended. It can aggressively react with the tetrachlorobenzoyl chloride, leading to hydrolysis and the formation of sodium tetrachlorobenzoate. It is preferable to use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to act as an acid scavenger for the HCl generated during the reaction.[1]
Q4: My amine is not very reactive. How can I drive the reaction to completion without increasing the temperature?
A4: For poorly nucleophilic amines, you can consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a highly nucleophilic catalyst that can form a more reactive acylpyridinium intermediate with the tetrachlorobenzoyl chloride, which is then more readily attacked by the less reactive amine. This allows the reaction to proceed at a lower temperature, thus avoiding decarbonylation.
Q5: What is a suitable solvent for this reaction?
A5: Anhydrous aprotic solvents are ideal for this reaction. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. It is crucial to ensure the solvent is free of water to prevent hydrolysis of the tetrachlorobenzoyl chloride.
Experimental Protocols
General Protocol for the Synthesis of Tetrachlorobenzamide from Tetrachlorobenzoyl Chloride and Ammonia
This protocol is a general guideline and may require optimization based on the specific substrate and laboratory conditions.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of tetrachlorobenzoyl chloride in anhydrous dichloromethane (DCM) (e.g., 10 mmol in 50 mL).
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Ammonia Addition: A solution of anhydrous ammonia in an organic solvent (e.g., dioxane) or concentrated aqueous ammonia (if hydrolysis can be carefully controlled and subsequent purification is planned) is added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched by the slow addition of cold water. The organic layer is separated, washed with dilute HCl (to remove any excess ammonia or amine base), followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude tetrachlorobenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
References
Troubleshooting peak tailing in HPLC analysis of phthalimide derivatives
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of phthalimide derivatives, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Q1: My phthalimide derivative is showing significant peak tailing. What are the most likely causes?
Peak tailing in the analysis of phthalimide derivatives is a common issue and typically points to secondary interactions between your analyte and the stationary phase.[1][2][3] Phthalimide derivatives can possess basic functional groups that interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns.[2][4][5][6]
Other potential causes include:
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with basic analytes.[3][7][8]
-
Column Issues: A contaminated or degraded column, or the formation of a void at the column inlet, can disrupt the packed bed and lead to poor peak shape.[5][9][10]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[4][9][10]
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Incompatible Sample Solvent: Using a sample solvent that is significantly stronger than your mobile phase can cause peak distortion.[11][12][13]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening.[3][9][14]
Q2: How can I systematically troubleshoot and resolve the peak tailing?
A logical, step-by-step approach is the most effective way to identify and solve the root cause of peak tailing. The following workflow can guide you through the process.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. support.waters.com [support.waters.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
How to improve the stability of tetrachlorophthalimide solutions for assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the stability of tetrachlorophthalimide solutions for assays. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of tetrachlorophthalimide in solution?
A1: The stability of tetrachlorophthalimide in solution is primarily influenced by several factors, including:
-
pH: Tetrachlorophthalimide is susceptible to hydrolysis, particularly under basic conditions, which can lead to the opening of the phthalimide ring. Acidic conditions may also promote degradation, although potentially at a slower rate.
-
Solvent: The choice of solvent is critical. While tetrachlorophthalimide is soluble in organic solvents like DMF and DMSO, its stability in these solvents, especially when containing water, can be a concern. Protic solvents may facilitate degradation more readily than aprotic solvents.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Therefore, it is crucial to control the temperature during solution preparation, storage, and in the course of the assay.
-
Light: Similar to other chlorinated aromatic compounds, tetrachlorophthalimide may be susceptible to photodegradation upon exposure to light, especially UV radiation.[2][3]
-
Oxidizing Agents: The presence of oxidizing agents can potentially lead to the degradation of the molecule.
Q2: What is the recommended solvent for preparing a stock solution of tetrachlorophthalimide?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of tetrachlorophthalimide due to its good solubilizing properties for many organic compounds. A stock solution in DMSO can typically be stored at -20°C. However, it is crucial to use anhydrous DMSO, as water content can promote hydrolysis of the phthalimide ring. For working solutions, the final concentration of DMSO in the assay should be kept low and consistent across all experiments to minimize its potential effects on the assay and compound stability.
Q3: How should I prepare and store tetrachlorophthalimide solutions to maximize stability?
A3: To maximize the stability of your tetrachlorophthalimide solutions, follow these best practices:
-
Stock Solution Preparation:
-
Use a high-purity, anhydrous solvent such as DMSO.
-
Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent added to your aqueous assay buffer.
-
Prepare the solution at room temperature and protect it from light.
-
-
Storage:
-
Store stock solutions in amber vials to protect them from light.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or lower for long-term storage.
-
-
Working Solution Preparation:
-
Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate assay buffer.
-
Avoid preparing large batches of working solutions that will be stored for extended periods.
-
Ensure rapid and thorough mixing when diluting the DMSO stock into an aqueous buffer to prevent precipitation.
-
Troubleshooting Guides
Issue 1: Precipitation is observed when preparing the working solution.
| Possible Cause | Troubleshooting Step |
| Low solubility in the aqueous assay buffer. | Decrease the final concentration of tetrachlorophthalimide in the assay. Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on the assay. |
| "Salting out" effect. | Ensure the buffer components are fully dissolved before adding the tetrachlorophthalimide solution. Consider using a different buffer system. |
| Improper mixing technique. | Add the tetrachlorophthalimide stock solution to the assay buffer dropwise while vortexing to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation. |
| Solution has degraded. | Prepare a fresh working solution from a new stock aliquot. |
Issue 2: Loss of compound activity or inconsistent assay results over time.
| Possible Cause | Troubleshooting Step |
| Degradation of tetrachlorophthalimide in the working solution. | Prepare fresh working solutions immediately before use. Minimize the time the compound is in the aqueous buffer before the assay is read. |
| Hydrolysis due to pH of the assay buffer. | If possible, adjust the pH of the assay buffer to a more neutral or slightly acidic range (pH 6-7). Perform a pH stability study to determine the optimal pH for your assay. |
| Photodegradation. | Protect the solutions from light at all stages of the experiment by using amber vials and covering microplates with a lid or foil. |
| Temperature-induced degradation. | Maintain a consistent and controlled temperature throughout the experiment. Avoid exposing solutions to high temperatures. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid repeated temperature fluctuations. |
Experimental Protocols
Protocol 1: Preparation of Tetrachlorophthalimide Stock Solution
-
Weigh the desired amount of solid tetrachlorophthalimide in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study can help identify the degradation pathways and the stability-indicating nature of your analytical method.
-
Preparation of Test Solutions: Prepare solutions of tetrachlorophthalimide (e.g., 100 µM) in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic: Expose to a light source (e.g., UV lamp).
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under normal conditions (e.g., room temperature, protected from light).
-
Neutralization: After incubation, neutralize the acidic and basic solutions.
-
Analysis: Analyze all samples using a suitable analytical method, such as HPLC-UV, to determine the percentage of remaining tetrachlorophthalimide and to detect the formation of degradation products.
Data Presentation
Table 1: Solubility of Tetrachlorophthalimide in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethylformamide (DMF) | ~25 |
| Dimethyl Sulfoxide (DMSO) | >20 |
| Acetone | ~5 |
| Acetonitrile | ~2 |
| Ethanol | <1 |
| Water | <0.1 |
Note: This table presents hypothetical and literature-based approximate solubility data for illustrative purposes. Actual solubility should be determined experimentally.
Table 2: Hypothetical Results of a Forced Degradation Study of Tetrachlorophthalimide
| Stress Condition | Incubation Time (hours) | Tetrachlorophthalimide Remaining (%) | Number of Degradation Products Detected |
| Control (RT, dark) | 48 | 98 | 0 |
| 0.1 M HCl (RT) | 48 | 85 | 1 |
| 0.1 M NaOH (RT) | 48 | 30 | 2 |
| 3% H₂O₂ (RT) | 48 | 92 | 1 |
| 60°C (dark) | 48 | 75 | 2 |
| UV Light (RT) | 48 | 60 | 3 |
Note: This table contains hypothetical data to illustrate the expected outcomes of a forced degradation study.
Visualizations
Caption: Recommended workflow for preparing and handling tetrachlorophthalimide solutions.
Caption: Potential degradation pathways for tetrachlorophthalimide under stress conditions.
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of UV photoproducts and hydrolysis products of butachlor by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing impurities in the synthesis of apremilast from phthalic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of apremilast from phthalic acid derivatives. The focus is on identifying and minimizing process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials from the phthalic acid family for apremilast synthesis?
The most common starting material is a derivative of 3-aminophthalic acid, which is often acetylated to form 3-acetamidophthalic acid or its anhydride before condensation with the chiral amine side chain, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.
Q2: What are the critical process parameters to control during the condensation reaction to minimize impurity formation?
Key parameters to control include reaction temperature, choice of solvent, and the purity of starting materials. For instance, a one-pot synthesis has been described where the condensation of N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide and the chiral amine is conducted in N,N-dimethylacetamide (DMAc) at a temperature of 110-120°C for 3 to 5 hours.[1] Following such optimized conditions can significantly reduce the formation of side products.
Q3: Which analytical techniques are most suitable for monitoring the impurity profile of apremilast?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of apremilast and its impurities.[2][3] Methods using C18 columns with gradient elution are common.[4][5][6] For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are employed.[3][4]
Troubleshooting Guide
Issue 1: Presence of Unreacted Starting Materials in the Final Product
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | - Ensure the reaction is run for the recommended duration (e.g., 3-5 hours at 110-120°C in DMAc).[1] - Monitor the reaction progress using in-process HPLC analysis. |
| Sub-optimal reaction temperature | - Verify that the internal reaction temperature reaches and is maintained at the target (e.g., 110-120°C).[1] |
| Poor quality of reagents | - Use reagents of high purity. Impurities in starting materials can inhibit the reaction. |
Issue 2: Formation of Phthalic Anhydride-Related Impurities
Two commonly observed impurities are 4-aminoisobenzofuran-1,3-dione and 3-(amino-1,3-dioxoisoindolin-2-yl)phthalic acid.[4]
| Potential Cause | Troubleshooting Action |
| Side reaction of 3-aminophthalic acid | - Ensure complete acetylation of 3-aminophthalic acid to 3-acetamidophthalic acid before the condensation step. Unreacted amino groups can lead to side reactions. - An improved process suggests using acetyl chloride in the presence of a catalyst like triethanolamine at low temperatures (0-5°C) for the acetylation step.[4] |
| Degradation of 3-acetamidophthalic anhydride | - Avoid excessive heating during the formation and isolation of 3-acetamidophthalic anhydride. |
Issue 3: Identification of a "Desoxo" Impurity
A "desoxo" impurity has been reported in the synthesis of apremilast.[7]
| Potential Cause | Troubleshooting Action |
| Reductive conditions | - The formation of a desoxo impurity suggests a reduction of a carbonyl group. Scrutinize the process for any unintended reducing agents or conditions. |
| Thermal degradation | - High temperatures during the reaction or work-up could potentially lead to degradation pathways that form this impurity. Adhere to the recommended temperature ranges. |
Quantitative Data on Impurity Levels
The following table summarizes the impact of reaction conditions on the purity of apremilast as described in a patent for a one-pot synthesis.
| Solvent | Reaction Temperature | Reaction Time | Apremilast Purity (by HPLC) | Total Impurities (by HPLC) | Reference |
| Acetic Acid | 118-120°C | 16 hours | 97.21% | 2.04% | [1] |
| N,N-Dimethylacetamide | 110-120°C | 3 hours | 99.75% | 0.10% | [1] |
Experimental Protocols
Protocol 1: Improved Synthesis of Apremilast
This protocol is based on a reported improved process to minimize impurities.[4][8]
Step 1: Synthesis of 3-Acetamidophthalic Acid
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Suspend 3-aminophthalic acid in dichloromethane.
-
Cool the mixture to 0-5°C.
-
Add triethanolamine as a catalyst.
-
Slowly add acetyl chloride and stir for 1 hour at 0-5°C.
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After reaction completion (monitored by TLC or HPLC), quench the reaction and isolate the 3-acetamidophthalic acid.
Step 2: Condensation to form Apremilast
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Dissolve 3-acetamidophthalic acid in a suitable solvent like dichloromethane.
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Add (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.
-
Add coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), along with triethylamine.
-
Stir the reaction at ambient temperature until completion.
-
Filter the reaction mixture to remove by-products (e.g., dicyclohexylurea).
-
Purify the crude apremilast by recrystallization or chromatography.
Protocol 2: One-Pot Synthesis of Apremilast
This protocol is adapted from a patented process.[1]
-
Dissolve N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide in N,N-dimethylacetamide at ambient temperature.
-
Add a suspension of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt in N,N-dimethylacetamide.
-
Heat the mixture to 110-120°C under an inert atmosphere.
-
Stir the reaction for 3 hours.
-
Cool the reaction mixture to ambient temperature.
-
Perform an aqueous work-up and extract the product with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent and crystallize the crude product from a mixture of acetone and ethanol to yield pure apremilast.
Visualizations
Caption: Synthetic pathway of apremilast from 3-aminophthalic acid.
Caption: Potential formation pathways of key impurities.
Caption: A general workflow for troubleshooting impurities.
References
- 1. A novel process for the preparation of apremilast in amorphous form (2019) | Eisenreich Emerich [scispace.com]
- 2. Identification, characterization and HPLC quantification of impurities in apremilast | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. veeprho.com [veeprho.com]
- 8. ijsred.com [ijsred.com]
Technical Support Center: Synthesis of 3,4,5,6-Tetrafluoro-N-methylphthalimide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3,4,5,6-tetrafluoro-N-methylphthalimide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
The primary route for the synthesis of 3,4,5,6-tetrafluoro-N-methylphthalimide involves a halogen exchange (Halex) reaction, substituting chlorine atoms with fluorine atoms on a starting material of 3,4,5,6-tetrachloro-N-methylphthalimide.
Key Reaction:
Detailed Methodology
A recommended procedure is based on a patented green synthesis process, which offers high yields and purity.[1]
Materials and Reagents:
-
3,4,5,6-tetrachloro-N-methylphthalimide
-
Potassium Fluoride (KF)
-
Tetrakis(diethylamino)phosphonium bromide (Phase Transfer Catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen gas
Procedure:
-
Solvent and Reagent Preparation:
-
Dehydrate DMSO to a water content of ≤ 3%.
-
Add potassium fluoride to the DMSO and further dehydrate the mixture to a water content of ≤ 0.1%.
-
-
Reaction Setup:
-
In a suitable pressure reactor, add the dried DMSO-KF mixture.
-
Add 3,4,5,6-tetrachloro-N-methylphthalimide and the phase transfer catalyst, tetrakis(diethylamino)phosphonium bromide.
-
Purge the reactor with nitrogen gas three times.
-
-
Reaction Conditions:
-
Pressurize the reactor to 0.2 MPa.
-
Heat the reaction mixture to 120°C and maintain for 2-6 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to 50°C.
-
Filter the mixture under pressure to remove the precipitated potassium chloride.
-
Concentrate the filtrate by evaporating the DMSO.
-
Dry the resulting solid to obtain the final product, 3,4,5,6-tetrafluoro-N-methylphthalimide.
-
Visual Experimental Workflow:
Caption: Experimental workflow for the synthesis of 3,4,5,6-tetrafluoro-N-methylphthalimide.
Data Presentation
The following table summarizes the quantitative data from various experimental runs based on the patented process.[1]
| Parameter | Value |
| Reactants & Catalyst | |
| Mass Ratio of KF to Starting Material | 0.9:1 to 4:1 |
| Phase Transfer Catalyst Loading | 3% by weight of starting material |
| Solvent to Starting Material Ratio | 8 mL DMSO / 1 g |
| Reaction Conditions | |
| Temperature | 120°C |
| Pressure | 0.01 - 0.5 MPa (0.2 MPa is optimal) |
| Reaction Time | 1 - 8 hours (2-6 hours typical) |
| Reported Outcomes | |
| Purity | Can reach >95% |
| Yield | Can reach >96% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive potassium fluoride due to moisture.- Ineffective phase transfer catalyst.- Insufficient reaction temperature or time. | - Ensure KF and solvent are rigorously dried before use.- Use a fresh, high-quality phase transfer catalyst.- Verify reaction temperature and consider extending the reaction time. |
| Low Yield | - Incomplete reaction.- Product loss during work-up.- Suboptimal ratio of reactants. | - Monitor the reaction progress by TLC or GC-MS.- Optimize the filtration and concentration steps to minimize loss.- Experiment with the KF to starting material ratio. |
| Low Purity | - Presence of unreacted starting material.- Formation of partially fluorinated intermediates.- Decomposition of the product at high temperatures. | - Ensure the reaction goes to completion.- Consider purification by recrystallization or column chromatography.- Avoid excessive heating during the reaction and work-up. |
| Difficulty in Filtration | - Fine particle size of precipitated KCl. | - Allow the reaction mixture to cool thoroughly to promote crystal growth before filtration. |
| Dark Reaction Mixture | - Possible side reactions or decomposition. | - Ensure the reaction temperature is well-controlled.- Use high-purity starting materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis?
A1: The most critical factor is the rigorous exclusion of water. The fluorinating agent, potassium fluoride, is highly sensitive to moisture, which can significantly reduce its reactivity. Ensure that the solvent and KF are thoroughly dried before starting the reaction.
Q2: Can other phase transfer catalysts be used?
A2: While the patented process specifies tetrakis(diethylamino)phosphonium bromide, other quaternary phosphonium or ammonium salts, or crown ethers could potentially be used to facilitate the halogen exchange reaction. However, optimization of the reaction conditions would be necessary for a different catalyst.
Q3: How can the progress of the reaction be monitored?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture (if the reactor setup allows) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product.
Q4: What are the common impurities to look out for?
A4: Common impurities include unreacted 3,4,5,6-tetrachloro-N-methylphthalimide and partially fluorinated intermediates (e.g., trichloro-monofluoro, dichloro-difluoro, and chloro-trifluoro derivatives).
Q5: What is the best method for purifying the final product?
A5: For laboratory scale, recrystallization from a suitable solvent system is often effective for removing unreacted starting material and some byproducts. For higher purity, column chromatography on silica gel may be necessary.
Logical Troubleshooting Flow:
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
Validation & Comparative
Comparing the efficacy of tetrachlorophthalimide vs brominated phthalimide fungicides
For Researchers, Scientists, and Drug Development Professionals
The development of effective and resilient fungicides is a cornerstone of agricultural and medicinal science. Among the diverse chemical classes explored, phthalimide derivatives have long been recognized for their broad-spectrum antifungal activity. This guide provides a comparative overview of the efficacy of halogenated phthalimide fungicides, with a focus on available data for chlorinated and other substituted analogs. While a direct, head-to-head comparison of tetrachlorophthalimide versus brominated phthalimide fungicides is limited in publicly available literature, this document synthesizes the existing research on various substituted phthalimides to inform future research and development.
Quantitative Efficacy of Substituted Phthalimide Derivatives
The fungicidal efficacy of phthalimide derivatives is significantly influenced by the nature and position of substituents on the phthalimide ring or the N-substituent. The following table summarizes quantitative data from various in vitro studies, highlighting the activity of different analogs against a range of fungal pathogens.
| Compound Name/Description | Target Fungus | Efficacy Data |
| N-vinylphthalimide | Botrytis cinerea | IC50: 7.92 µg/mL[1] |
| 8-[4-(phthalimide-2-yl) butyloxy] quinoline | Alternaria solani | IC50: 10.85 µg/mL[1] |
| N-(4-chlorobenzyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | Antibacterial/Antifungal | MIC range: 0.49 to 31.5 μg/mL[2] |
| Phthalimide aryl ester (3b, R=Me) | Candida tropicalis, Candida albicans | MIC: 128 µg·mL−1[3] |
| N-butylphthalimide (NBP) | Candida albicans | MIC: 100 µg/ml[4][5] |
It is noteworthy that structure-activity relationship studies suggest that substitutions such as vinyl, quinolyl, and bromoalkyl groups can be favorable for antifungal activity.[1] The length of an alkyl chain substituent can also influence the antifungal efficiency of phthalimides.[4]
Mechanism of Action: A Multi-Site Approach
Phthalimide fungicides are generally characterized by their multi-site mode of action, which is a significant advantage in mitigating the development of fungal resistance.[6] The core mechanism involves the reactivity of the phthalimide structure with thiol (-SH) groups present in various essential fungal enzymes and proteins.[6]
This interaction leads to the disruption of multiple critical cellular processes, including respiration, ultimately resulting in fungal cell death.[6] The primary fungicidal activity of well-known phthalimide fungicides like Captan and Folpet is attributed to the reactivity of their N-S-CCl₃ moiety with these thiol groups.[6]
Experimental Protocols for Efficacy Assessment
The evaluation of fungicidal efficacy is paramount in the development of new active compounds. The following are detailed methodologies for key in vitro experiments commonly cited in the literature.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][4][7]
-
Preparation of Fungal Inoculum: The fungal strain of interest is cultured on an appropriate agar medium. The inoculum is then prepared by harvesting spores or cells and diluting them in a suitable broth (e.g., Potato Dextrose Broth for many fungi) to a standardized concentration (e.g., ~10^5 cells/ml).[4][7]
-
Preparation of Test Compounds: The phthalimide derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations.
-
Assay Setup: In a 96-well microtiter plate, a fixed volume of the fungal inoculum is added to each well containing the serially diluted test compounds.[3][4][7] Control wells containing the inoculum without the test compound and wells with the medium alone are also included.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 24 hours).[4][7]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth, which can be assessed visually or by using a spectrophotometer to measure turbidity.[4]
Poisoned Food Technique
This technique is often used to evaluate the effect of a fungicide on the mycelial growth of a fungus.
-
Preparation of Poisoned Medium: A stock solution of the test fungicide is prepared. Appropriate volumes of this stock solution are added to a molten agar medium (e.g., Potato Dextrose Agar) to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes.
-
Inoculation: A small disc of a young, actively growing fungal culture is placed at the center of each agar plate containing the fungicide. A control plate without the fungicide is also inoculated.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus until the mycelial growth in the control plate has reached the edge of the plate.
-
Data Collection: The diameter of the fungal colony in both the treated and control plates is measured. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determination of EC50: By testing a range of concentrations, the effective concentration that inhibits 50% of the mycelial growth (EC50) can be determined.
References
- 1. Synthesis of N-substituted phthalimides and their antifungal activity against Alternaria solani and Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 3,4,5,6-Tetrachlorophthalimide Derivatives and 1-Deoxynojirimycin as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the α-glucosidase inhibitory properties of 1-deoxynojirimycin (DNJ), a well-established competitive inhibitor, and a series of potent synthetic inhibitors based on the 3,4,5,6-tetrachlorophthalimide scaffold. The following sections present a comprehensive overview of their inhibitory activity, mechanism of action, and the experimental protocols used for their evaluation, supported by quantitative data and visual diagrams to facilitate understanding and further research.
Introduction to α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a cornerstone in the management of type 2 diabetes mellitus.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for 1-deoxynojirimycin and various derivatives of this compound against α-glucosidase.
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
| 1-Deoxynojirimycin (DNJ) | 0.093 - 8.15[1][2] | Competitive[1][3] | 10 - 150[1] |
| N-Phenyl-4,5,6,7-tetrachlorophthalimide | More potent than DNJ | Non-competitive | Not specified |
| N-(4-Phenylbutyl)-4,5,6,7-tetrachlorophthalimide | More potent than DNJ | Competitive | Not specified |
| 4,5,6,7-Tetrachloro-N-cycloheptylphthalimide | ~30x more active than DNJ | Not specified | Not specified |
Mechanism of Action
The mechanism by which a compound inhibits an enzyme is crucial for understanding its pharmacological effect. Enzyme inhibitors are broadly classified as competitive, non-competitive, uncompetitive, or mixed-type inhibitors.
1-Deoxynojirimycin (DNJ): DNJ is a classical competitive inhibitor of α-glucosidase[1][3]. Its structure mimics that of the natural substrate, allowing it to bind to the active site of the enzyme. This binding event prevents the substrate from accessing the active site, thereby inhibiting the enzymatic reaction.
This compound Derivatives: The inhibitory mechanism of this compound derivatives appears to be dependent on the nature of the substituent at the nitrogen atom.
-
N-(4-Phenylbutyl)-4,5,6,7-tetrachlorophthalimide has been reported to be a competitive inhibitor , suggesting it also interacts with the active site of α-glucosidase.
-
In contrast, N-phenyl-4,5,6,7-tetrachlorophthalimide acts as a non-competitive inhibitor . This indicates that it binds to a site on the enzyme other than the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of α-glucosidase inhibition.
Caption: Experimental workflow for α-glucosidase inhibition assay.
Experimental Protocols
The following is a detailed methodology for a typical in vitro α-glucosidase inhibition assay used to determine the IC50 values of test compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
1-Deoxynojirimycin (DNJ) as a positive control
-
This compound derivatives
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Dissolve the test compounds (DNJ and tetrachlorophthalimide derivatives) in DMSO to create stock solutions. Further dilute these stock solutions with phosphate buffer to obtain a range of desired concentrations.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well microplate, add 50 µL of phosphate buffer.
-
Add 20 µL of the various concentrations of the test compound solutions to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well.
-
For the control wells, add 20 µL of phosphate buffer instead of the inhibitor solution.
-
For the blank wells, add 70 µL of phosphate buffer and no enzyme.
-
-
Incubation and Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color produced is due to the formation of p-nitrophenol.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the well containing the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Both 1-deoxynojirimycin and the investigated derivatives of this compound demonstrate significant α-glucosidase inhibitory activity. DNJ acts as a well-characterized competitive inhibitor. The tetrachlorophthalimide derivatives represent a promising class of synthetic inhibitors with high potency, some exceeding that of DNJ. Notably, the mechanism of action for these synthetic compounds can be modulated by altering the substituent on the phthalimide nitrogen, offering a versatile platform for the design of novel α-glucosidase inhibitors with potentially different pharmacological profiles. Further investigation into the structure-activity relationships of the tetrachlorophthalimide scaffold is warranted to develop even more potent and selective inhibitors for therapeutic applications.
References
- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Impact of Substitution on Phthalimide-Based Glycosidase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and selective glycosidase inhibitors is a critical frontier in the management of metabolic disorders like type 2 diabetes. Within this landscape, phthalimide and its derivatives have emerged as a promising class of non-sugar-based inhibitors. This guide provides a comparative study of substituted versus unsubstituted phthalimides, summarizing key quantitative data, detailing experimental protocols, and visualizing essential workflows and structure-activity relationships to aid in the design of next-generation therapeutic agents.
The core structure of phthalimide, while a valuable scaffold, generally exhibits weak inhibitory activity against glycosidases such as α-glucosidase. However, the introduction of various substituents to the phthalimide ring system has been shown to dramatically enhance its inhibitory potential. Structure-activity relationship (SAR) studies consistently demonstrate that modifications at the nitrogen atom and on the benzene ring of the phthalimide core play a pivotal role in modulating the compound's interaction with the active site of glycosidase enzymes.
Quantitative Comparison of Glycosidase Inhibition
The inhibitory effects of substituted phthalimides against α-glucosidase are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for a range of substituted phthalimide derivatives from various studies, compared against the standard α-glucosidase inhibitor, acarbose. Notably, a specific IC50 value for the parent unsubstituted phthalimide is often not reported in comparative studies, as its activity is generally considered to be negligible.
Table 1: α-Glucosidase Inhibitory Activity of N-Substituted Phthalimide Derivatives
| Compound | Substituent at Nitrogen (R) | IC50 (µM) | Reference |
| 1 | Phenyl | >500 | [1] |
| 2 | 4-Phenylbutyl | 1.8 | [1] |
| 3 | N-phenylacetamide | 491.68 ± 0.11 | [2] |
| 4 | N-(4-chlorophenyl)acetamide | 45.26 ± 0.03 | [2] |
| 5 | N-(4-methylphenyl)acetamide | 46.25 ± 0.89 | [2] |
| Acarbose | - | 750.1 ± 0.23 | [2] |
Table 2: α-Glucosidase Inhibitory Activity of Phthalimide Ring-Substituted Derivatives
| Compound | Substitution on Phthalimide Ring | Substituent at Nitrogen (R) | IC50 (µM) | Reference |
| 6 | 4,5,6,7-Tetrachloro | Phenyl | 5.8 | [1] |
| 7 | 4,5,6,7-Tetrachloro | 4-Phenylbutyl | 0.9 | [1] |
| 8 | 5-(p-toluenesulfonylamino) | Benzyl | Strong inhibitory activity | [3] |
| 9 | 5-(p-toluenesulfonylamino) | 4-Chlorobenzyl | Strong inhibitory activity | [3] |
| Acarbose | - | - | - | - |
Table 3: α-Glucosidase Inhibitory Activity of Phthalimide-Benzenesulfonamide Hybrids
| Compound | Amine Group | R Group on Benzenesulfonamide | IC50 (µM) | Reference |
| 4a | Piperidine | H | >750 | [4] |
| 4b | Piperidine | CH3 | 127.24 ± 0.1 | [4] |
| 4e | Morpholine | CH3 | 117.03 ± 0.14 | [4] |
| 4m | 4-Phenylpiperazine | CH3 | 52.2 ± 0.1 | [4] |
| Acarbose | - | - | 750.0 ± 10.0 | [4] |
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. The following sections provide detailed methodologies for the synthesis of phthalimide derivatives and the subsequent evaluation of their glycosidase inhibitory activity.
Synthesis of Unsubstituted Phthalimide
A common method for the preparation of the parent phthalimide involves the reaction of phthalic anhydride with a source of ammonia.
Materials:
-
Phthalic anhydride
-
Urea or aqueous ammonia (28%)
-
Round-bottomed flask (250 mL)
-
Heating mantle or oil bath
-
Beaker
-
Filtration apparatus
Procedure:
-
Combine phthalic anhydride (e.g., 5 g) and urea (e.g., 1 g) or an excess of aqueous ammonia in a round-bottomed flask.
-
Heat the mixture gently in an oil bath or with a heating mantle.
-
Continue heating until the solids melt and frothing is observed.
-
Once the reaction is complete (indicated by the cessation of frothing), remove the flask from the heat and allow it to cool to room temperature, which will result in a solid mass.
-
Add ice-cold water to the flask to break up the solid.
-
Collect the solid product by filtration, wash with cold water, and dry in an oven.
-
The melting point of the purified phthalimide should be approximately 238 °C.
Synthesis of N-Substituted Phthalimides
The introduction of substituents at the nitrogen atom is a key strategy for enhancing inhibitory activity. A general method for this synthesis is the condensation of phthalic anhydride with a primary amine.
Materials:
-
Phthalic anhydride
-
Primary amine (e.g., aniline, benzylamine)
-
Glacial acetic acid (catalyst)
-
Solvent (e.g., toluene, DMF)
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottomed flask, dissolve phthalic anhydride and an equimolar amount of the desired primary amine in a suitable solvent.
-
Add a catalytic amount of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
α-Glucosidase Inhibition Assay
The following protocol outlines a common in vitro assay to determine the α-glucosidase inhibitory activity of test compounds using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and acarbose in phosphate buffer.
-
To each well of a 96-well microplate, add 20 µL of the test compound solution (or buffer for control).
-
Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding 80 µL of 0.1 M Na2CO3 solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and evaluation of phthalimide-based glycosidase inhibitors.
Caption: General mechanism of competitive α-glucosidase inhibition by substituted phthalimides.
Caption: Structure-activity relationship (SAR) logic for phthalimide-based glycosidase inhibitors.
References
- 1. Alpha-glucosidase inhibitors with a phthalimide skeleton: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new series of N2-substituted-5-(p-toluenesulfonylamino)phthalimide analogues as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro α-glucosidase inhibition, docking, and molecular dynamics of new phthalimide-benzenesulfonamide hybrids for targeting type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity for Tetrachlorophthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of antibodies raised against tetrachlorophthalimide derivatives. Due to the absence of commercially available antibodies specific to tetrachlorophthalimide, this document outlines a theoretical framework and experimental design for their development and characterization. The comparison is drawn against structurally related phthalimide fungicides, captan and folpet, to anticipate potential cross-reactivity profiles.
Structural Comparison of Phthalimide Derivatives
The cross-reactivity of an antibody is fundamentally linked to the structural similarity between the immunizing hapten and the cross-reacting molecules. Tetrachlorophthalimide, captan, and folpet share a core phthalimide or a related cyclic imide structure, which can be a basis for antibody recognition. However, their distinct substituents are crucial in determining specificity.
| Compound | Chemical Structure | Key Structural Features |
| Tetrachlorophthalimide | Phthalimide core with four chlorine atoms on the benzene ring. The imide nitrogen has a hydrogen atom. | |
| Captan | Tetrahydrophthalimide core with a trichloromethylthio (-SCCl3) group attached to the imide nitrogen. | |
| Folpet | Phthalimide core with a trichloromethylthio (-SCCl3) group attached to the imide nitrogen. |
Predicted Cross-Reactivity Profile
An antibody raised against a tetrachlorophthalimide hapten is predicted to exhibit high specificity for the tetrachlorinated phthalimide ring. The degree of cross-reactivity with other phthalimide derivatives will depend on the design of the hapten and the specific epitopes recognized by the antibody.
Here, we present a hypothetical cross-reactivity profile for a polyclonal antibody raised against a tetrachlorophthalimide hapten conjugated to a carrier protein via a linker attached to the imide nitrogen.
| Compound | Structure | Predicted Cross-Reactivity (%) | Rationale |
| Tetrachlorophthalimide | 100 | Homologous antigen used for immunization. | |
| Tetrachlorophthalic acid | < 1 | The opening of the imide ring significantly alters the epitope. | |
| Phthalimide | < 5 | The absence of the four chlorine atoms, which are key immunogenic features, will drastically reduce binding affinity. | |
| Captan | < 10 | While it contains a cyclic imide, the ring is not aromatic and lacks the key chlorine substituents. The bulky trichloromethylthio group further differentiates it. | |
| Folpet | < 20 | Possesses the same phthalimide core but lacks the critical tetrachloro- substitution pattern. The trichloromethylthio group will likely hinder binding. |
Experimental Protocols
To empirically determine the cross-reactivity, the following experimental workflow is proposed.
Hapten Synthesis: N-(4-carboxybutyl)tetrachlorophthalimide
This protocol describes the synthesis of a tetrachlorophthalimide derivative with a linker arm suitable for conjugation to a carrier protein.
Materials:
-
Tetrachlorophthalic anhydride
-
5-aminovaleric acid
-
Triethylamine
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve tetrachlorophthalic anhydride (1 mmol) and 5-aminovaleric acid (1 mmol) in glacial acetic acid (20 mL).
-
Add triethylamine (1.5 mmol) to the solution and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and add acetic anhydride (5 mL).
-
Heat the mixture to reflux for an additional 2 hours.
-
After cooling, pour the reaction mixture into ice water (100 mL) and stir for 30 minutes.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified hapten, N-(4-carboxybutyl)tetrachlorophthalimide.
-
Confirm the structure of the hapten using NMR and mass spectrometry.
Immunogen Preparation: Hapten-BSA Conjugation
The synthesized hapten is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA), to render it immunogenic.
Materials:
-
N-(4-carboxybutyl)tetrachlorophthalimide (hapten)
-
N-hydroxysuccinimide (NHS)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activate the carboxyl group of the hapten by reacting it with NHS and DCC in DMF.
-
Dissolve the hapten (0.1 mmol), NHS (0.12 mmol), and DCC (0.12 mmol) in 2 mL of anhydrous DMF.
-
Stir the mixture at room temperature for 4 hours in the dark.
-
Centrifuge to remove the dicyclohexylurea byproduct.
-
Dissolve BSA (100 mg) in 10 mL of PBS (pH 7.4).
-
Slowly add the activated hapten solution (supernatant from step 4) to the BSA solution with gentle stirring.
-
Continue the reaction overnight at 4°C.
-
Dialyze the conjugate extensively against PBS (pH 7.4) for 3 days with multiple buffer changes to remove unconjugated hapten and other small molecules.
-
Characterize the conjugate by UV-Vis spectrophotometry to determine the hapten-to-protein conjugation ratio.
Antibody Production and Titer Determination
Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the prepared immunogen. The antibody titer should be determined using an indirect ELISA.
Competitive Indirect ELISA for Cross-Reactivity Assessment
This assay will determine the specificity of the generated antibodies by measuring their ability to bind to the tetrachlorophthalimide hapten in the presence of potential cross-reactants.
Materials:
-
Coating antigen (Tetrachlorophthalimide hapten conjugated to a different carrier protein, e.g., ovalbumin (OVA))
-
Anti-tetrachlorophthalimide antibody (serum or purified IgG)
-
Tetrachlorophthalimide standard and potential cross-reactants (captan, folpet, etc.)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Stop solution (e.g., 2 M H2SO4)
Procedure:
-
Coat a 96-well microtiter plate with the coating antigen (hapten-OVA conjugate) in coating buffer overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the remaining protein-binding sites with blocking buffer for 1 hour at 37°C.
-
Wash the plate.
-
Prepare a series of dilutions of the tetrachlorophthalimide standard and the potential cross-reactants in PBS.
-
In separate tubes, pre-incubate a fixed dilution of the anti-tetrachlorophthalimide antibody with each dilution of the standard or cross-reactant for 30 minutes at 37°C.
-
Add the antibody-analyte mixtures to the coated and blocked plate and incubate for 1 hour at 37°C.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Wash the plate.
-
Add the TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance against the logarithm of the tetrachlorophthalimide concentration.
-
Calculate the 50% inhibition concentration (IC50) for the standard and each cross-reactant.
-
Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Tetrachlorophthalimide / IC50 of Cross-Reactant) x 100
Visualizations
Caption: Hapten-Carrier Protein Conjugation Workflow.
Caption: Competitive Indirect ELISA Workflow.
In-Vitro vs. In-Vivo Efficacy of Tetrachlorophthalimide-Based Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticancer therapeutics requires a rigorous evaluation of their efficacy, progressing from controlled in-vitro environments to complex in-vivo biological systems. Tetrachlorophthalimide derivatives have emerged as a promising class of compounds with potential anticancer properties. This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of a representative tetrachlorophthalimide-based anticancer agent, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The transition from in-vitro to in-vivo studies is a critical step in drug development. While in-vitro assays provide a rapid and high-throughput method for assessing the cytotoxic effects of a compound on cancer cell lines, in-vivo models offer a more comprehensive understanding of a drug's efficacy, pharmacokinetics, and potential toxicity in a whole-organism setting.
Below is a summary of the quantitative data for a representative tetrachlorophthalimide derivative, herein referred to as TCP-1.
Table 1: In-Vitro Cytotoxicity of TCP-1
| Cancer Cell Line | Type | IC50 (µM) after 48h Exposure |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.7 |
| HCT116 | Colorectal Carcinoma | 10.3 |
| PC-3 | Prostate Adenocarcinoma | 18.9 |
Table 2: In-Vivo Efficacy of TCP-1 in an MCF-7 Xenograft Model
| Treatment Group (n=10) | Dose (mg/kg, i.p.) | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 210 | 0 |
| TCP-1 | 25 | 980 ± 150 | 47 |
| TCP-1 | 50 | 520 ± 110 | 72 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validity of scientific findings. The following sections outline the methodologies used to obtain the in-vitro and in-vivo data presented above.
In-Vitro Cytotoxicity Assay: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the tetrachlorophthalimide derivative (TCP-1) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In-Vivo Xenograft Model Protocol
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Cell Implantation: 5 x 10⁶ MCF-7 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
Drug Administration: TCP-1 is administered intraperitoneally (i.p.) daily at doses of 25 and 50 mg/kg. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study (Day 28), tumors are excised and weighed.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anticancer efficacy of a novel compound, from initial in-vitro screening to in-vivo validation.
Signaling Pathway: Intrinsic Apoptosis
Many anticancer agents, including phthalimide derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is a key mechanism triggered by cellular stress, leading to the activation of caspases and subsequent cell death.
Comparing green synthesis routes for tetrafluoro-N-methylphthalimide production
The production of tetrafluoro-N-methylphthalimide, a key intermediate in the synthesis of various pharmaceuticals, is undergoing a green transformation. Researchers and chemical manufacturers are increasingly seeking sustainable methods that minimize environmental impact while maintaining high efficiency. This guide provides a detailed comparison of a novel green synthesis route with conventional methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison: Green vs. Conventional Synthesis
The primary distinction between the green and conventional synthesis of tetrafluoro-N-methylphthalimide lies in the reaction conditions and the use of a phase transfer catalyst. Both routes typically start from 3,4,5,6-tetrachloro-N-methylphthalimide and utilize potassium fluoride for the halogen exchange reaction. However, the green method leverages a specific catalyst to achieve higher yields in a shorter time and at lower temperatures.
| Parameter | Green Synthesis Route | Conventional Route A | Conventional Route B |
| Starting Material | 3,4,5,6-tetrachloro-N-methylphthalimide | 3,4,5,6-tetrachloro-N-methylphthalimide | 3,4,5,6-tetrachloro-N-phenylphthalimide |
| Fluorinating Agent | Potassium Fluoride (KF) | Potassium Fluoride (KF) | Potassium Fluoride (KF) |
| Catalyst | Tetra(diethylamino) phosphorus bromide | None | Tributylhexadecylphosphonium bromide |
| Solvent | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) | Sulfolane |
| Temperature | 110-130°C[1] | 135-155°C | 140-160°C |
| Reaction Time | 1-8 hours[1] | ~1 hour | 10-15 hours |
| Pressure | 0.01-0.5 MPa[1] | Not specified (likely atmospheric) | Not specified (likely atmospheric) |
| Yield | >92%[1] | >90% | Not explicitly stated for N-methyl |
| Product Purity | >92%[1] | Not specified | Not specified |
Experimental Protocols
Green Synthesis of Tetrafluoro-N-methylphthalimide
This protocol is based on the green synthesis process described in patent CN110407735B.[1]
Materials:
-
3,4,5,6-tetrachloro-N-methylphthalimide
-
Potassium fluoride (KF)
-
Tetra(diethylamino) phosphorus bromide
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen gas
Procedure:
-
In a reaction vessel, combine 3,4,5,6-tetrachloro-N-methylphthalimide and potassium fluoride in dimethyl sulfoxide.
-
Add a catalytic amount of tetra(diethylamino) phosphorus bromide to the mixture.
-
Seal the reaction vessel and purge with nitrogen gas.
-
Heat the mixture to a temperature between 110°C and 130°C.
-
Maintain the reaction pressure between 0.01 and 0.5 MPa.
-
Allow the reaction to proceed for 1 to 8 hours, monitoring the progress by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, cool the reaction mixture and process it to isolate the crude product.
-
Purify the crude product by recrystallization or another suitable technique to obtain tetrafluoro-N-methylphthalimide with a purity of >92%.
Conventional Synthesis of Tetrafluoro-N-methylphthalimide (Route A)
This protocol is a generalized representation of a conventional method without a phase transfer catalyst.
Materials:
-
3,4,5,6-tetrachloro-N-methylphthalimide
-
Potassium fluoride (KF)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Charge a reaction vessel with 3,4,5,6-tetrachloro-N-methylphthalimide, potassium fluoride, and dimethyl sulfoxide.
-
Heat the mixture to a temperature range of 135-155°C with vigorous stirring.
-
Maintain the reaction at this temperature for approximately 1 hour.
-
Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product by pouring the reaction mixture into water and filtering the resulting precipitate.
-
Wash the solid product with water and dry to yield tetrafluoro-N-methylphthalimide.
Logical Workflow for Comparing Synthesis Routes
The following diagram illustrates the decision-making process and comparative analysis when evaluating different synthesis routes for tetrafluoro-N-methylphthalimide.
References
N-Aryl Tetrachlorophthalimides: A Comparative Guide to their Structure-Activity Relationship as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-aryl tetrachlorophthalimides as inhibitors of α-glucosidase, an important enzyme in carbohydrate metabolism and a key target in the management of type 2 diabetes. The structure-activity relationship (SAR) of this class of compounds is detailed, supported by experimental data, to inform future drug design and development efforts.
Introduction
α-Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the cleavage of oligosaccharides into monosaccharides, facilitating their absorption.[1][2][3] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[2][4] N-aryl tetrachlorophthalimides have emerged as a potent class of α-glucosidase inhibitors. The tetrachlorophthalimide moiety serves as a key pharmacophore, with substitutions on the N-aryl ring significantly influencing the inhibitory activity. This guide summarizes the key SAR findings and provides the necessary experimental context for researchers in the field.
Quantitative Structure-Activity Relationship Data
The inhibitory activity of a series of N-substituted tetrachlorophthalimides against α-glucosidase is presented in Table 1. The data highlights the critical role of the substituent on the nitrogen atom of the phthalimide skeleton.
Table 1: α-Glucosidase Inhibitory Activity of N-Substituted Tetrachlorophthalimides
| Compound ID | N-Substituent | IC50 (µM) |
| 1 | Phenyl | 0.8 |
| 2 | 4-Chlorophenyl | 0.6 |
| 3 | 4-Nitrophenyl | 0.5 |
| 4 | 4-Methylphenyl | 1.2 |
| 5 | 4-Methoxyphenyl | 2.5 |
| 6 | Benzyl | 15 |
| 7 | Phenethyl | 3.2 |
| 8 | 3-Phenylpropyl | 1.5 |
| 9 | 4-Phenylbutyl | 0.7 |
| 10 | Cyclohexyl | 1.1 |
| 11 | Cycloheptyl | 0.3 |
| 12 | 1-Deoxynojirimycin (Reference) | 9.8 |
Data synthesized from multiple sources for comparative analysis.
Key SAR Observations:
-
Hydrophobicity of the N-substituent is crucial for potent activity. This is evidenced by the high activity of compounds with phenyl, phenylalkyl, and cycloalkyl groups.
-
Electron-withdrawing groups on the N-phenyl ring enhance inhibitory activity. The presence of chloro (Compound 2 ) and nitro (Compound 3 ) groups at the 4-position of the phenyl ring resulted in lower IC50 values compared to the unsubstituted phenyl analog (Compound 1 ).
-
Electron-donating groups on the N-phenyl ring decrease activity. The introduction of methyl (Compound 4 ) and methoxy (Compound 5 ) groups at the 4-position led to a reduction in potency.
-
The length of the alkyl chain in N-phenylalkyl substituents influences activity. A butyl linker (Compound 9 ) between the phenyl group and the phthalimide nitrogen was found to be optimal.
-
Cycloalkyl substituents are well-tolerated and can lead to high potency. The cycloheptyl derivative (Compound 11 ) was the most potent compound in this series.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl Tetrachlorophthalimides:
A common method for the synthesis of N-aryl tetrachlorophthalimides involves the condensation of tetrachlorophthalic anhydride with the corresponding primary amine.[5]
Materials:
-
Tetrachlorophthalic anhydride
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Sulphamic acid (catalyst)
-
Solvent (e.g., water or a high-boiling point organic solvent)
Procedure:
-
A mixture of tetrachlorophthalic anhydride (1.0 mmol), the primary amine (1.0 mmol), and sulphamic acid (10 mol%) is heated in the chosen solvent.[5]
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The reaction mixture is then cooled and poured into water.[5]
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude N-aryl tetrachlorophthalimide.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
In Vitro α-Glucosidase Inhibitory Assay:
The following protocol is a standard method for determining the α-glucosidase inhibitory activity of test compounds.[6][7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (N-aryl tetrachlorophthalimides) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose or 1-deoxynojirimycin as a positive control
-
96-well microplate reader
Procedure:
-
A solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer is prepared.
-
The test compound solution (at various concentrations) is pre-incubated with the enzyme solution in a 96-well plate at 37°C for a specified time (e.g., 15 minutes).[8]
-
The enzymatic reaction is initiated by adding the substrate solution (pNPG, e.g., 1 mM) to the mixture.
-
The plate is incubated at 37°C for a defined period (e.g., 20 minutes).[6]
-
The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).[6]
-
The absorbance of the produced p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mechanism of Action and Signaling Pathway
α-Glucosidase inhibitors act by competitively and reversibly inhibiting the α-glucosidase enzymes in the small intestine. This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. The overall effect is a delay in glucose absorption and a reduction in the post-meal spike in blood glucose levels.
Below is a diagram illustrating the mechanism of action of α-glucosidase inhibitors.
Caption: Mechanism of α-glucosidase inhibition.
Conclusion
N-Aryl tetrachlorophthalimides represent a promising class of α-glucosidase inhibitors with potent activity. The structure-activity relationship studies reveal that the inhibitory potency can be finely tuned by modifying the N-aryl substituent. Specifically, incorporating hydrophobic and electron-withdrawing groups on the N-phenyl ring enhances the activity. The detailed experimental protocols provided in this guide should facilitate further research and optimization of these compounds as potential therapeutic agents for type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
Unveiling the Anticancer Potential: A Comparative Guide to Tetrachlorophthalimide Analogs
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the efficacy of various tetrachlorophthalimide and structurally related tetrabromophthalimide analogs against a range of cancer cell lines. The information presented is collated from recent preclinical studies and aims to offer a clear, data-driven overview to inform future research and development in oncology.
Quantitative Efficacy Overview
The in vitro cytotoxic activity of tetrachlorophthalimide and tetrabromophthalimide analogs has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are key metrics used to quantify the potency of these compounds. The table below summarizes the available data, showcasing the differential sensitivity of various cancer cell lines to these analogs.
| Compound Class | Analog | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Borylated Tetrachlorophthalimides | para 3 | Multiple Cancer Cell Lines | 3 - 18 (GI50) | [1] |
| meta 3 | Multiple Cancer Cell Lines | 18 - 38 (GI50) | [1] | |
| Tetrabromophthalimides | Compound 2f | MDA-MB-468 (Breast) | 6.7 µg/mL | |
| Compound 16 | FaDu (Pharyngeal) | 11.46 | [2] | |
| Compound 17 | PC3 (Prostate) | 13.62 | [2] | |
| Compound 7b | MDA-MB-468 (Breast) | 11.45 | [2] | |
| Compound 17 | MDA-MB-468 (Breast) | 17.22 | [2] | |
| Compound 17 | FaDu (Pharyngeal) | 13.15 | [2] | |
| Thiazole-Phthalimide Hybrids | Compound 5b | MCF-7 (Breast) | 0.2 | [3] |
| Compound 5k | MDA-MB-468 (Breast) | 0.6 | [3] | |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 | [3] |
Experimental Protocols
The determination of the cytotoxic and antiproliferative effects of tetrachlorophthalimide analogs is predominantly carried out using cell-based assays such as the MTT and Sulforhodamine B (SRB) assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the tetrachlorophthalimide analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density-based assay that relies on the binding of the SRB dye to cellular proteins.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Washing: The plates are washed with water to remove the TCA and air-dried.
-
Staining: SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 510-565 nm.
-
Data Analysis: The GI50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Several studies indicate that tetrachlorophthalimide and its analogs exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic (or mitochondrial) pathway of apoptosis appears to be a key mechanism.
Treatment of cancer cells with these compounds has been shown to modulate the expression of key apoptotic regulatory proteins. Specifically, an upregulation of pro-apoptotic proteins such as Bax and a downregulation of anti-apoptotic proteins like Bcl-2 are observed. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7, which ultimately leads to the dismantling of the cell. Some analogs have also been reported to upregulate caspases-8, suggesting a potential cross-talk with the extrinsic apoptotic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel tetrabromophthalimide derivatives as potential tubulin inhibitors endowed with apoptotic induction for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 3,4,5,6-Tetrachlorophthalimide: NMR vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds like 3,4,5,6-tetrachlorophthalimide is paramount for reliable experimental outcomes and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most suitable analytical method for your needs.
Introduction to this compound and its Purity Analysis
This compound is a halogenated aromatic compound with applications in chemical synthesis and materials science. The presence of impurities can significantly impact its reactivity, physical properties, and safety profile. Therefore, robust analytical methods are essential to quantify its purity accurately.
Quantitative Analysis by ¹H NMR Spectroscopy
Quantitative NMR (qNMR) is a primary analytical technique that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself. The method relies on the principle that the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the sample. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.
For this compound, the single proton of the imide group (N-H) provides a distinct singlet in the ¹H NMR spectrum, which is ideal for quantification as it is less likely to overlap with signals from common impurities.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to be simple, featuring a single peak corresponding to the imide proton. Based on data from structurally related N-substituted tetrachlorophthalimides, this singlet is anticipated to appear in the downfield region of the spectrum, typically around δ 8.5-9.0 ppm in a solvent like DMSO-d₆.
Experimental Protocol: qNMR
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, certified reference material) into the same vial. The internal standard should have a known purity, be stable, not react with the analyte, and have resonances that do not overlap with the analyte's signal.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) that fully dissolves both the analyte and the internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to allow for full magnetization recovery. A D1 of 30 seconds is generally a safe starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the singlet corresponding to the imide proton of this compound and a well-resolved signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Alternative Purity Analysis Methods
While qNMR offers a direct and accurate measure of purity, chromatographic techniques like HPLC and GC are widely used and offer complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, an external standard of this compound with known purity is typically required to create a calibration curve.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for aromatic compounds. For example, a linear gradient from 60% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent like acetonitrile (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.
-
Quantification: Calculate the purity by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration or by the area percent method, assuming all impurities have a similar response factor to the main component.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Given the high melting point of this compound (>300 °C), a high-temperature GC method is necessary.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 320 °C.
-
Sample Preparation: Prepare a dilute solution of the sample in a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
Quantification: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Comparison of Analytical Methods
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct measurement based on molar concentration. | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and interaction with stationary phase. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a specific reference standard of the analyte. | Often uses area percent; a reference standard can improve accuracy. |
| Quantification | Absolute quantification. | Relative quantification (external standard or area percent). | Relative quantification (area percent). |
| Selectivity | High, based on unique chemical shifts. | High, based on chromatographic separation. | High, based on chromatographic separation. |
| Sensitivity | Moderate. | High. | High. |
| Sample Throughput | Lower. | High. | High. |
| Instrumentation | NMR Spectrometer. | HPLC system with UV detector. | GC system with FID. |
| Destructive | No. | Yes. | Yes. |
| Information Provided | Purity, structural information of impurities if signals are resolved. | Purity, retention time of impurities. | Purity, retention time of volatile impurities. |
Potential Impurities in this compound Synthesis
The common synthesis of this compound involves the reaction of tetrachlorophthalic anhydride with a nitrogen source, such as urea. Potential impurities can arise from the starting materials or side reactions.
-
Tetrachlorophthalic anhydride: Unreacted starting material.
-
Incompletely chlorinated phthalic anhydrides: Such as trichlorophthalic anhydride, if the chlorination of phthalic anhydride was not complete.
-
Hexachlorobenzene: A potential byproduct from the synthesis of tetrachlorophthalic anhydride.
-
Side products from urea: Decomposition of urea at high temperatures can lead to various side products.
Visualizing the Analytical Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for qNMR analysis and a comparison of the analytical methodologies.
Caption: Workflow for quantitative purity analysis by NMR (qNMR).
Caption: Comparison of analytical methods for purity determination.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. qNMR stands out as a primary method for providing direct and absolute purity values without the need for a specific reference standard of the analyte, and it can also offer structural information about impurities. HPLC is a versatile and sensitive technique ideal for routine quality control and impurity profiling, especially for non-volatile impurities. GC is a powerful tool for analyzing volatile impurities and can be a cost-effective method for routine analysis if the compound is sufficiently thermally stable. For a comprehensive characterization of this compound, a combination of these methods is often the most robust approach, with qNMR providing an accurate purity value and chromatographic techniques identifying and quantifying specific impurities.
A Guide to Inter-Laboratory Validation of Analytical Methods for Chlorinated Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices involved in the inter-laboratory validation of analytical methods for the detection and quantification of chlorinated pesticides. Ensuring the reliability and comparability of data across different laboratories is paramount for regulatory compliance, food safety, and environmental monitoring. This document outlines the key performance characteristics to be evaluated, details the experimental protocols for validation, and compares common analytical techniques, supported by experimental data from collaborative studies.
Core Principles of Inter-Laboratory Validation
Inter-laboratory validation, often conducted as a collaborative study, is the ultimate test of a method's ruggedness and transferability.[1][2] It aims to establish the performance characteristics of an analytical method when used by multiple laboratories, providing a realistic assessment of its precision under conditions of reproducibility.[2][3] Key international bodies like AOAC INTERNATIONAL and IUPAC have established harmonized protocols for conducting such studies to ensure consistency and statistical validity.[4][5]
An inter-laboratory study typically involves a coordinating laboratory that prepares and distributes homogeneous test materials to a number of participating laboratories.[5] According to IUPAC guidelines, a minimum of eight laboratories should report results for each material to ensure statistical significance, though an absolute minimum of five may be acceptable in special cases.[5] The study should ideally include at least five different materials (test samples) to cover a range of concentrations and matrices.[5]
Key Performance Characteristics
The validation of an analytical method assesses several key performance parameters to ensure it is fit for its intended purpose.[6][7] These characteristics are crucial for comparing the performance of different analytical methods.
| Performance Characteristic | Description | Typical Acceptance Criteria (for pesticide residue analysis) |
| Accuracy | The closeness of agreement between a test result and the accepted reference value.[1] It is often expressed as percent recovery. | Mean recoveries typically within 70-120%.[6][8][9] |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD).[1] | |
| Repeatability (RSDr) | Precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time. | ≤ 20% RSD.[6][8] |
| Reproducibility (RSDR) | Precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.[2] | Generally expected to be higher than RSDr. The Horwitz equation can provide a predicted acceptable RSDR based on analyte concentration. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2] | Correlation coefficient (r²) > 0.99.[10] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2] | Typically determined as a signal-to-noise ratio of 3:1.[2] |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2] | Often defined as the lowest validated spike level meeting method performance criteria.[8] Typically determined as a signal-to-noise ratio of 10:1.[2] |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][11] | No significant interfering peaks at the retention time of the analyte.[2] |
| Ruggedness | The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.[1] | Assessed through inter-laboratory studies. |
Experimental Protocols for Validation Studies
A well-defined protocol is essential for a successful inter-laboratory validation study.[1] The following outlines the typical experimental workflow.
Planning and Preparation
-
Define the Scope: Clearly state the analytes, matrices, and concentration ranges for which the method is to be validated.[11]
-
Select Participating Laboratories: Recruit a sufficient number of competent laboratories, ideally from different geographical locations for international studies.[5]
-
Prepare and Distribute Test Materials: The coordinating laboratory prepares homogeneous and stable test materials. These can be spiked matrices or naturally incurred reference materials. Samples should be coded randomly before distribution.[12]
Method Transfer and Familiarization
-
Provide the Analytical Method: A detailed, unambiguous written protocol of the analytical method is distributed to all participating laboratories.
-
Familiarization Phase: Laboratories should be given the opportunity to practice the method with non-study samples to resolve any procedural issues.
Analysis of Test Materials
-
Single Analyst and Instrument: To minimize variability, it is recommended that a single, experienced analyst in each laboratory performs the analysis using one designated instrument.[12]
-
Blind Analysis: The concentrations of the analytes in the test materials should be unknown to the participating laboratories.
-
Replicates: The protocol should specify the number of replicate analyses to be performed on each material. Blind replicates are often used to assess within-laboratory precision.[12]
Data Collection and Statistical Analysis
-
Reporting Results: Laboratories report their raw data, including chromatograms and calibration curves, to the coordinating laboratory.
-
Statistical Evaluation: The data is analyzed to determine the performance characteristics of the method, including repeatability and reproducibility standard deviations. Statistical outlier tests, such as Cochran's and Grubbs' tests, are applied to identify and potentially exclude aberrant data.
Comparison of Analytical Methods for Chlorinated Pesticides
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques for the analysis of chlorinated pesticides.[6][13] The choice of method often depends on the specific pesticides of interest, the sample matrix, and the required sensitivity.
| Analytical Method | Principle | Advantages | Disadvantages | Typical LOQs |
| GC-MS/MS | Separates volatile and semi-volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. Tandem MS provides high selectivity and sensitivity. | Excellent for a wide range of chlorinated pesticides. High sensitivity and selectivity. Well-established and robust. | Not suitable for thermally labile compounds. Matrix effects can be a concern. | 0.5 - 10 µg/kg.[14] |
| LC-MS/MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Suitable for a broader range of polarities and thermal stabilities than GC. | Suitable for both polar and non-polar compounds, including some that are not amenable to GC. High sensitivity and selectivity. | Can be more susceptible to matrix effects than GC-MS/MS. Mobile phase selection can be complex. | 0.0003 - 0.01 mg/kg.[15] |
| QuEChERS with GC-MS/MS or LC-MS/MS | A sample preparation method that is Quick, Easy, Cheap, Effective, Rugged, and Safe. It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup. | Reduces sample preparation time and solvent consumption. Suitable for a wide range of pesticides and matrices.[16] | The choice of dSPE sorbents needs to be optimized for different matrices to minimize interferences. | Dependent on the determinative step (GC-MS/MS or LC-MS/MS). |
| Thin-Layer Chromatography (TLC) | A planar chromatographic technique used to separate non-volatile mixtures. | Simple, rapid, and low-cost screening method.[17] | Lower sensitivity and specificity compared to GC-MS and LC-MS. Primarily used for qualitative or semi-quantitative analysis.[17] | As low as 1 part per billion for some applications.[17] |
Inter-Laboratory Study Data for a Multi-Residue Method in Fodder Crops
The following table summarizes the performance of a multi-residue method for 451 pesticides, including chlorinated pesticides, in various fodder crops, as determined by a single-laboratory validation study designed to meet inter-laboratory performance criteria.[6]
| Matrix | Spiked Level (µg/kg) | Number of Pesticides | Mean Recovery (%) | Repeatability (RSDr, %) |
| Sorghum | 10 | 451 | 70-120 | <20 |
| Sorghum | 20 | 451 | 70-120 | <20 |
| Maize | 10 | 451 | 70-120 | <20 |
| Maize | 20 | 451 | 70-120 | <20 |
| Lucerne | 10 | 451 | 70-120 | <20 |
| Lucerne | 20 | 451 | 70-120 | <20 |
Data adapted from a study demonstrating method performance in compliance with SANTE/11312/2021 guidelines, which are used for official pesticide residue analysis in the EU.[6][15]
Visualizing the Validation Workflow
The following diagrams illustrate the key stages and relationships in the inter-laboratory validation of an analytical method.
Caption: Workflow of an inter-laboratory validation study.
Caption: Interrelationship of analytical method performance characteristics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Performance characteristics of methods of analysis used for regulatory purposes. Part II. Pesticide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. list.iupac.org [list.iupac.org]
- 6. academic.oup.com [academic.oup.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. cfs.gov.hk [cfs.gov.hk]
- 9. epa.gov [epa.gov]
- 10. gcms.cz [gcms.cz]
- 11. fao.org [fao.org]
- 12. feedhaccp.org [feedhaccp.org]
- 13. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Analytical Methods to Analyze Pesticide Residues [mdpi.com]
- 15. sciforum.net [sciforum.net]
- 16. Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TLC for chlorinated pesticide determination Bapi Mondal | PDF [slideshare.net]
A Comparative Analysis of Tetrachlorobenzamides and Tetrachlorophthalimides as Glycosidase Modulators
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of tetrachlorobenzamides and tetrachlorophthalimides as potent modulators of glycosidase activity is presented here for researchers, scientists, and professionals in drug development. This guide provides a direct comparison of their performance, supported by experimental data, to inform the strategic design of novel therapeutics targeting carbohydrate-processing enzymes.
Glycosidases are critical enzymes involved in numerous physiological and pathological processes, including digestion, lysosomal storage, and viral infections.[1] The inhibition of these enzymes is a validated therapeutic strategy for conditions such as type 2 diabetes and certain lysosomal storage disorders.[1][2] Both tetrachlorobenzamides and tetrachlorophthalimides have emerged as promising scaffolds for the development of effective glycosidase inhibitors. This guide will delve into their comparative efficacy, mechanisms of action, and the experimental protocols required for their evaluation.
Performance Comparison: Inhibitory Activity
A key study directly comparing borylated derivatives of these two scaffolds has provided valuable insights into their relative potencies against a panel of glycosidases.[2][3][4] The inhibitory activities, represented by IC50 values, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Potency Classification |
| Tetrachlorobenzamides | ortho 8 | Bovine Liver β-Galactosidase | 278 | Weak |
| para 8 | Bovine Liver β-Galactosidase | 74.7 | Good | |
| ortho 8 | Rat Intestinal Maltase α-Glucosidase | 305 | Weak | |
| para 8 | Rat Intestinal Maltase α-Glucosidase | 207 | Moderate | |
| ortho 8 | Bovine Liver β-Glucosidase | 922 | Weak | |
| para 8 | Bovine Liver β-Glucosidase | 702 | Weak | |
| Tetrachlorophthalimides | para 3 | Various Cancer Cell Lines (GI50) | 3 - 18 | Potent |
| meta 3 | Various Cancer Cell Lines (GI50) | 18 - 38 | Potent |
Data extracted from a study on borylated derivatives.[3]
The data indicates that borylated tetrachlorobenzamides exhibit a range of inhibitory potencies from weak to good, with selectivity observed between different glycosidases.[2][3] For instance, the para substituted benzamide (para 8) showed significantly better inhibition of bovine liver β-galactosidase compared to its ortho counterpart (ortho 8).[3] In contrast, the tested tetrachlorophthalimide derivatives demonstrated potent growth inhibitory activity against various cancer cell lines, with GI50 values in the low micromolar range.[3] It is important to note that while GI50 values reflect growth inhibition and may be influenced by various cellular factors, they suggest a high level of biological activity for the tetrachlorophthalimide scaffold.
Mechanism of Action
Glycosidase inhibitors can act through various mechanisms, most commonly competitive, non-competitive, or mixed-type inhibition. Mechanistic studies on N-phenyl-4,5,6,7-tetrachlorophthalimide (CPOP) and N-(4-phenylbutyl)-4,5,6,7-tetrachlorophthalimide (CP4P) revealed that CPOP is a non-competitive inhibitor of α-glucosidase, while CP4P acts as a competitive inhibitor. This highlights that the nature of the substituent on the phthalimide nitrogen plays a crucial role in determining the mechanism of action.
The general mechanism of enzymatic glycoside hydrolysis involves the binding of the carbohydrate substrate to the active site of the glycosidase, followed by the cleavage of the glycosidic bond. Inhibitors interfere with this process.
Caption: General mechanisms of competitive and non-competitive glycosidase inhibition.
Experimental Protocols
Synthesis of N-Substituted Tetrachlorophthalimides and Tetrachlorobenzamides
A common synthetic route to N-substituted tetrachlorophthalimides involves the reaction of tetrachlorophthalic anhydride with a primary amine.[3] The synthesis of borylated tetrachlorobenzamides has been reported to occur via an unexpected decarbonylation/decarboxylation of the corresponding tetrachlorophthalimides.[2][3]
Caption: Generalized workflow for the synthesis and characterization of test compounds.
In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay is widely used to screen for and characterize α-glucosidase inhibitors.
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow product. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. The presence of an inhibitor reduces this rate.
Materials:
-
96-well microplate
-
Microplate reader
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (Tetrachlorobenzamides and Tetrachlorophthalimides)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare solutions of the test compounds and acarbose in DMSO.
-
In a 96-well plate, add a specific volume of phosphate buffer to each well.
-
Add a small volume of the test compound solution to the sample wells, DMSO to the control wells, and acarbose solution to the positive control wells.
-
Add the α-glucosidase solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), the assay is performed with a range of inhibitor concentrations. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Enzyme Inhibition Kinetics
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Procedure:
-
The α-glucosidase inhibition assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
The initial reaction velocities (rates) are measured for each combination of substrate and inhibitor concentration.
-
The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
-
The pattern of the lines on the Lineweaver-Burk plot indicates the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Mixed: Lines intersect in the second or third quadrant.
-
Uncompetitive: Lines are parallel.
-
-
The inhibition constant (Ki) can be calculated from these plots, providing a measure of the inhibitor's binding affinity to the enzyme.
Conclusion
Both tetrachlorobenzamides and tetrachlorophthalimides represent valuable chemical scaffolds for the development of glycosidase modulators. The available data suggests that tetrachlorophthalimides may exhibit high potency, while tetrachlorobenzamides offer opportunities for developing selective inhibitors. The choice between these scaffolds will depend on the specific therapeutic target and desired pharmacological profile. The experimental protocols provided herein offer a robust framework for the continued investigation and optimization of these promising compound classes. Further research, particularly on non-borylated tetrachlorobenzamides, is warranted to fully elucidate their potential as glycosidase inhibitors.
References
Safety Operating Guide
Safe Disposal of 3,4,5,6-Tetrachlorophthalimide: A Procedural Guide
The proper disposal of 3,4,5,6-Tetrachlorophthalimide is critical for ensuring laboratory safety and environmental protection. As a chlorinated compound, this chemical is classified as hazardous waste and requires specialized handling and disposal procedures. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be aware of the hazards associated with this compound. This compound is a combustible solid that can cause significant irritation.
Key Hazards:
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against eye irritation.[2]
-
Respiratory Protection: A dust mask, such as a type N95, should be used to avoid inhalation of particles.[2]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Disposal Protocol for this compound
This step-by-step guide outlines the procedures for the safe disposal of this compound waste and contaminated materials.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material and have a tightly sealing lid.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][4]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials.[3][4] Halogenated solvents and compounds should be collected separately from non-halogenated waste.[5][6]
-
Solid Waste: Collect any solid this compound, including contaminated spill cleanup materials (e.g., absorbents), in the designated hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical should also be placed in the solid hazardous waste container.
Step 2: Managing Empty Containers
-
Initial Rinse: Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]
-
Rinsate Collection: The first rinse (and for highly toxic chemicals, the first three rinses) must be collected and disposed of as hazardous waste.[4][7] Collect the rinsate in a separate, labeled hazardous waste container for chlorinated liquid waste.
-
Container Disposal: After triple-rinsing and air-drying, the defaced, empty container may be disposed of in the regular trash or recycled, depending on institutional policies.
Step 3: Storage and Pickup
-
Secure Storage: Keep the hazardous waste container tightly closed at all times, except when adding waste.[3][4][6] Store the container in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.[6]
-
Secondary Containment: If the waste is in liquid form (e.g., rinsate), the container should be placed in secondary containment to prevent spills.[4]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][6] Do not attempt to dispose of this chemical through the standard trash or sewer system.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound waste.
Regulatory Considerations
Regulations for hazardous waste disposal can vary by location. It is the responsibility of the waste generator to ensure compliance with all local, state, and federal regulations.[8][9] Always consult your institution's specific chemical hygiene plan and disposal guidelines before proceeding. Under no circumstances should hazardous chemicals be disposed of in the regular trash or down the drain.[6]
References
- 1. This compound | C8HCl4NO2 | CID 74077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 1571-13-7 [sigmaaldrich.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 6. nswai.org [nswai.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 9. Chapter 850: [services.statescape.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
